EDI048
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H21ClN4O4 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H21ClN4O4/c1-27-23(31)16-6-4-15(5-7-16)20-14-28-30-11-10-17(12-22(20)30)24(32)29(2)18-8-9-21(26)19(13-18)25(33)34-3/h4-14H,1-3H3,(H,27,31) |
InChI Key |
UUGWSUYPJGPKKF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
EDI048: A Gut-Restricted PI(4)K Inhibitor for Pediatric Cryptosporidiosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
EDI048 is a novel, orally administered small molecule inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), a crucial enzyme for the parasite's growth and replication. Developed as a "soft drug," this compound is designed for targeted action within the gastrointestinal tract to treat pediatric cryptosporidiosis, a debilitating diarrheal disease with limited treatment options for vulnerable populations. Its chemical structure and properties are optimized to maximize local efficacy while minimizing systemic exposure, thereby offering a promising safety profile. This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound is characterized by a specific chemical scaffold that confers its potent and selective inhibitory activity against Cryptosporidium PI(4)K.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Pharmacokinetic Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₁ClN₄O₄ | [1] |
| CAS Number | 2767264-57-1 | [1] |
| In vitro IC₅₀ vs. Cryptosporidium PI(4)K | 3.3 nM | [2][3] |
| EC₅₀ vs. C. parvum | 47 nM | [2][3] |
| EC₅₀ vs. C. hominis | 50 nM | [2][3] |
| Metabolism in Human Hepatocytes (t₁/₂) | < 3 min | [2][3] |
| Plasma Protein Binding (Human) | 95.3% | [2][3] |
| Plasma Protein Binding (Dog) | 96.3% | [2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[4][5] This enzyme is critical for the parasite's membrane synthesis during its replication within intestinal epithelial cells.[6][7] By blocking PI(4)K, this compound disrupts this process, leading to a parasiticidal effect.[6] The "soft drug" design ensures that upon absorption from the intestine, this compound is rapidly metabolized by the liver, minimizing systemic exposure and potential off-target effects.[6][7]
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro PI(4)K Inhibition Assay
The inhibitory activity of this compound against Cryptosporidium PI(4)K was determined using a biochemical assay. The protocol involved incubating the recombinant enzyme with ATP and the substrate, phosphatidylinositol, in the presence of varying concentrations of this compound. The production of phosphatidylinositol 4-phosphate was quantified, typically using a luminescence-based assay, to determine the IC₅₀ value.
Cryptosporidium Growth Inhibition Assay (Cytopathic Effect Assay)
Human ileocecal adenocarcinoma (HCT-8) cells were infected with Cryptosporidium parvum or Cryptosporidium hominis oocysts. Following infection, the cells were treated with a serial dilution of this compound. The viability of the host cells was measured after a set incubation period (e.g., 72 hours) using a cell viability reagent. The reduction in the parasite-induced cytopathic effect was used to calculate the EC₅₀ value.[2][3]
In Vivo Efficacy in a Mouse Model of Cryptosporidiosis
Immunocompromised mice (e.g., IFN-γ knockout mice) were orally infected with C. parvum oocysts. Treatment with this compound or a vehicle control was initiated post-infection. Fecal oocyst shedding was monitored daily by microscopy or quantitative PCR. The efficacy of this compound was determined by the reduction in oocyst shedding compared to the control group.
Logical Workflow for "Soft Drug" Design
The design of this compound as a "soft drug" follows a specific logical workflow to achieve high gut-restricted efficacy and low systemic toxicity.
Caption: Logical workflow for the design of this compound.
Conclusion
This compound represents a significant advancement in the potential treatment of pediatric cryptosporidiosis. Its targeted, gut-restricted action, coupled with a design that minimizes systemic exposure, addresses a critical unmet need for a safe and effective therapy in a vulnerable patient population. The data presented in this guide underscore the promising preclinical profile of this compound and provide a solid foundation for its ongoing clinical development.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novartis discloses a novel soft-drug strategy for cryptosporidiosis | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
EDI048: A Gut-Restricted Phosphatidylinositol 4-Kinase Inhibitor for the Treatment of Cryptosporidiosis
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium parvum, poses a significant threat to global health, particularly in pediatric and immunocompromised populations. The lack of highly effective and safe therapeutics has driven the search for novel drug candidates. This document provides a comprehensive technical overview of EDI048, a first-in-class, orally administered, gut-restricted inhibitor of Cryptosporidium parvum phosphatidylinositol 4-kinase (CpPI(4)K). Developed as a "soft drug," this compound is designed for potent localized action in the gastrointestinal tract with rapid metabolism upon systemic absorption, minimizing potential off-target effects. This whitepaper details the mechanism of action of this compound, its impact on the C. parvum lifecycle, a summary of its preclinical efficacy, and the experimental methodologies employed in its evaluation.
Introduction to Cryptosporidiosis and the Unmet Medical Need
Cryptosporidium parvum is a leading cause of moderate-to-severe diarrhea in young children, contributing significantly to morbidity and mortality, especially in low- and middle-income countries.[1] The parasite infects intestinal epithelial cells, undergoing a complex lifecycle of asexual and sexual replication within a single host.[2][3] Transmission occurs through the ingestion of oocysts, the environmentally resistant stage of the parasite.[3] The only currently approved drug for cryptosporidiosis, nitazoxanide, has limited efficacy in the most vulnerable populations, such as malnourished children and immunocompromised individuals.[4][5] This highlights the urgent need for new, effective, and safe anti-cryptosporidial agents.
This compound: A Novel "Soft Drug" Approach
This compound is a potent and selective inhibitor of Cryptosporidium parvum phosphatidylinositol 4-kinase (CpPI(4)K).[1][4] It has been strategically designed as an oral "soft drug" to maximize its therapeutic effect at the site of infection in the gastrointestinal tract while minimizing systemic exposure.[4][5] Upon absorption, this compound is engineered to be rapidly metabolized by the liver into an inactive form, thereby reducing the risk of off-target effects, a crucial safety consideration for a pediatric indication.[1][4]
Mechanism of Action: Inhibition of a Key Parasite Enzyme
The primary target of this compound is CpPI(4)K, a lipid kinase essential for the parasite's membrane synthesis and trafficking.[4][5] By inhibiting CpPI(4)K, this compound disrupts the formation of the parasitophorous vacuole, the specialized compartment within the host cell where the parasite resides and replicates.[4][5] This disruption of membrane synthesis ultimately leads to parasite death.[4] Mutational analysis and crystal structure data have shown that this compound binds to highly conserved amino acid residues within the ATP-binding site of CpPI(4)K.[1][6]
Signaling Pathway of CpPI(4)K and Inhibition by this compound
References
- 1. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. Frontiers | Regulation of phosphoinositide metabolism in Apicomplexan parasites [frontiersin.org]
Understanding the ATP-competitive inhibition of PI(4)K by EDI048
An In-depth Technical Guide to the ATP-competitive Inhibition of PI(4)K by EDI048
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent and selective ATP-competitive inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K). The document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: PI(4)K as a Therapeutic Target in Cryptosporidiosis
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to malnourished children and immunocompromised individuals.[1][2][3] The lack of highly effective treatments has driven the search for novel therapeutic targets within the parasite's essential biological pathways.[2][3] Phosphatidylinositol 4-kinases (PI4Ks) are lipid kinases that play a central role in vesicular trafficking, membrane biogenesis, and signaling by catalyzing the formation of phosphatidylinositol 4-phosphate (PI4P).[4][5][6][7] The significant homology between the PI(4)K enzymes of Cryptosporidium and other apicomplexan parasites like Plasmodium falciparum has highlighted this enzyme as a promising drug target.[3] Inhibition of Cryptosporidium PI(4)K (CpPI(4)K) disrupts parasite membrane synthesis, a critical process for its replication and survival.[2]
This compound is a first-in-class oral, gut-restricted inhibitor of Cryptosporidium PI(4)K designed specifically for the treatment of pediatric cryptosporidiosis.[1][2][8] Its "soft-drug" design allows for high concentrations at the site of infection in the gastrointestinal tract while minimizing systemic exposure through rapid metabolism in the liver, thereby reducing the risk of off-target effects on human kinases.[2][9]
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[8][9] This mechanism involves the binding of this compound to the ATP-binding pocket of the enzyme, thereby preventing the binding of the natural substrate, ATP.[1][9] This action blocks the phosphorylation of phosphatidylinositol to PI4P, leading to the disruption of essential cellular functions in the parasite.[4][7] Mutational analysis and crystal structure data have confirmed that this compound interacts with highly conserved amino acid residues within the ATP-binding site of CpPI(4)K.[1][4][9]
Caption: Mechanism of ATP-competitive inhibition of PI(4)K by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from biochemical and preclinical studies.
Table 1: In Vitro Potency of this compound
| Target Enzyme/Organism | Assay Type | IC50 (nM) | Reference |
| Cryptosporidium parvum PI(4)K | Biochemical Kinase Assay | 5.2 | [9] |
| Cryptosporidium parvum | Cell-based growth assay | - | - |
| Cryptosporidium hominis | Cell-based growth assay | - | - |
Note: Specific IC50 values for cell-based assays were not explicitly detailed in the provided search results, though potent activity was described.
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose | Route | Cmax (nM) | AUC (ng·h/mL) | Key Finding | Reference |
| Mouse | 10 mg/kg | Oral | 8.4 | - | Negligible systemic exposure is sufficient for efficacy. | [9] |
| Rat | 1000 mg/kg/day | Oral | - | 18.6 | Rapid and higher metabolism. | [4] |
| Rat (Portal Vein Cannulated) | Oral | - | - | Portal Vein AUC: 1609 nM·h, Systemic AUC: 39 nM·h | High first-pass metabolism in the liver. | [4] |
| Dog | - | Oral | - | - | Liver is the major site of metabolism. | [4] |
| Neonatal Calves | - | Oral | - | - | Rapid resolution of diarrhea and reduced oocyst shedding. | [1][9][10] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (General Protocol)
This type of assay is used to determine the direct inhibitory effect of a compound on the target enzyme's activity.
-
Enzyme and Substrate Preparation : Recombinant Cryptosporidium PI(4)K is purified. The substrates, phosphatidylinositol (PI) and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), are prepared in an appropriate assay buffer.
-
Compound Preparation : this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Reaction : The kinase reaction is initiated by mixing the PI(4)K enzyme, PI substrate, and this compound (or DMSO control) in a microplate well. The reaction is started by the addition of the ATP solution.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.
-
Termination and Detection : The reaction is stopped, and the amount of phosphorylated product (PI4P) is quantified. If a radiolabeled ATP is used, this can be done by separating the lipids using thin-layer chromatography (TLC) and detecting the radiolabeled PI4P with a phosphorimager.[11] Alternatively, luminescence-based assays that measure the depletion of ATP can be used.
-
Data Analysis : The amount of product formed at each inhibitor concentration is measured. The data are then plotted, and the IC50 value is calculated using non-linear regression analysis.
Cell-based Cryptosporidium Growth Assay
This assay evaluates the efficacy of the inhibitor against the parasite within a host cell environment.
-
Cell Culture : Human ileocecal adenocarcinoma (HCT-8) cells are cultured in 384-well plates to form a confluent monolayer.[4]
-
Compound Application : The plates are "dry spotted" with various concentrations of this compound (or controls like DMSO and KDU731) using an acoustic liquid handler.[4]
-
Parasite Infection : The HCT-8 cells are infected with Cryptosporidium parvum or C. hominis oocysts.[4]
-
Incubation : The infected cells are incubated for a period (e.g., 48 hours) to allow for parasite invasion and replication.[4]
-
Viability/Growth Measurement : Parasite growth is assessed by measuring ATP levels using a luminescent cell viability assay, such as CellTiter-Glo®.[4] A decrease in the luminescent signal corresponds to parasite inhibition.
-
Data Analysis : The results are expressed as a percentage of inhibition relative to the DMSO control, and dose-response curves are generated to determine the EC50 value.
References
- 1. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 3. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Research progress of phosphatidylinositol 4-kinase and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis | Semantic Scholar [semanticscholar.org]
- 11. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of EDI048 Against Cryptosporidium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptosporidium, an obligate intracellular protozoan parasite, is a leading cause of diarrheal disease (cryptosporidiosis) globally, posing a significant threat to children and immunocompromised individuals.[1][2][3] The current standard of care, nitazoxanide (B1678950), has limited efficacy in these vulnerable populations, highlighting the urgent need for novel therapeutics.[1][4] EDI048, developed by Novartis, is a first-in-class, gut-restricted, ATP-competitive inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K).[1][5][6] This enzyme is crucial for parasite membrane synthesis and replication.[1] this compound is designed as an oral "soft drug," which is stable in the gastrointestinal tract to target the site of infection but is rapidly metabolized upon absorption into the systemic circulation, thereby minimizing potential side effects.[1][5] Preclinical data has demonstrated its potent parasiticidal activity against both Cryptosporidium parvum and Cryptosporidium hominis.[2][7]
These application notes provide a detailed protocol for the in vitro evaluation of this compound's efficacy against Cryptosporidium parvum using a human ileocecal adenocarcinoma cell line (HCT-8), a commonly used host for in vitro cultivation of the parasite.[8][9][10]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against Cryptosporidium.
| Parameter | Value | Target Organism/System | Reference |
| IC50 | 3.3 nM | Cryptosporidium lipid kinase PI(4)K | [2] |
| IC50 | 5.2 nM | CpPI(4)K | [7] |
| EC50 | 47 nM | C. parvum (in cytopathic effect assay) | [2] |
| EC50 | 50 nM | C. hominis (in cytopathic effect assay) | [2] |
| Max. in vitro parasiticidal activity | 27 nM | C. parvum | [2] |
Experimental Protocols
Materials and Reagents
-
Host Cells: HCT-8 cell line (ATCC® CCL-244™)
-
Parasites: Cryptosporidium parvum oocysts (e.g., Iowa strain)
-
Compound: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Cell Culture Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Infection Medium: Cell culture medium with adjusted FBS concentration (e.g., 1-10% as optimized).[10]
-
Oocyst Excystation Solution: Acidified water (e.g., HCl solution, pH 2.0-2.5) or sodium hypochlorite (B82951) solution.
-
Neutralization Solution: Sodium bicarbonate.
-
Reagents for Assays:
-
Cytopathic Effect (CPE) Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
qRT-PCR Assay: RNA extraction kit, reverse transcriptase, qPCR master mix, and primers specific for C. parvum 18S rRNA and a host cell housekeeping gene (e.g., GAPDH).
-
Immunofluorescence Assay (IFA): Primary antibody against Cryptosporidium developmental stages, and a fluorescently labeled secondary antibody. DAPI for nuclear staining.
-
-
Buffers and Solutions: Phosphate-buffered saline (PBS), Trypsin-EDTA, 4% paraformaldehyde (for IFA).
-
Labware: 96-well and 384-well clear and black-walled tissue culture plates, cell culture flasks, serological pipettes, filter-sterilized pipette tips.
Host Cell Culture
-
Maintain HCT-8 cells in 75-cm² tissue culture flasks in a humidified incubator at 37°C with 5% CO₂.[8]
-
Subculture the cells every 2-3 days by first washing with PBS, then detaching with Trypsin-EDTA.[8]
-
Resuspend the detached cells in fresh culture medium and seed into new flasks at an appropriate split ratio.
-
For the assay, seed HCT-8 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection.
Cryptosporidium parvum Oocyst Preparation and Excystation
-
Surface sterilize C. parvum oocysts by incubating in a sodium hypochlorite solution on ice.
-
Wash the oocysts multiple times with sterile PBS by centrifugation to remove the bleach.
-
Induce excystation by incubating the oocysts in an acidic solution (e.g., acidified water) at 37°C, followed by neutralization with sodium bicarbonate. This process releases the infective sporozoites.[11]
-
Alternatively, oocysts can be directly added to the cell culture, as the in vitro environment can stimulate excystation.
Infection of HCT-8 Cells
-
Aspirate the culture medium from the confluent HCT-8 cell monolayer in the multi-well plates.
-
Add the prepared sporozoite suspension (or a suspension of treated oocysts) to each well. The number of oocysts/sporozoites per well should be optimized to achieve a suitable level of infection for the chosen assay.
-
Incubate the plates for an initial period (e.g., 3 hours) at 37°C to allow for parasite invasion.[12]
Drug Treatment with this compound
-
Prepare serial dilutions of this compound in the infection medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the host cells (typically ≤0.5%).
-
After the initial infection period, carefully remove the inoculum and replace it with the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Negative Control: Cells infected with C. parvum and treated with vehicle (DMSO) only.
-
Positive Control: Cells infected with C. parvum and treated with a known anti-cryptosporidial agent (e.g., nitazoxanide or paromomycin).[12]
-
Uninfected Control: Cells not exposed to the parasite.
-
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
Endpoint Assays for Anti-cryptosporidial Activity
This assay indirectly measures parasite proliferation by quantifying host cell viability.[13]
-
After the incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of host cell protection for each this compound concentration relative to the negative and uninfected controls. The EC50 value can then be determined.
This method directly quantifies parasite growth by measuring the level of a parasite-specific transcript.[12][14]
-
After incubation, lyse the cells directly in the wells or after harvesting.
-
Extract total RNA from the cell lysates.
-
Perform reverse transcription to generate cDNA.
-
Perform qPCR using primers for C. parvum 18S rRNA. Normalize the data to a host cell housekeeping gene.
-
Calculate the inhibition of parasite growth at each this compound concentration and determine the IC50 value.
This microscopic technique allows for the direct visualization and quantification of parasite development.[15][16]
-
After incubation, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with a primary antibody targeting Cryptosporidium antigens.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize host and parasite nuclei.
-
Image the plates using a high-content imaging system and quantify the number of parasite foci or infected cells.
Visualizations
References
- 1. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 2. Novartis discloses a novel soft-drug strategy for cryptosporidiosis | BioWorld [bioworld.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. drughunter.com [drughunter.com]
- 6. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. scielo.br [scielo.br]
- 10. In vitro infection of Cryptosporidium parvum to four different cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cultivation of Cryptosporidium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. High-Throughput Screening of Drugs Against the Growth of Cryptosporidium parvum In Vitro by qRT-PCR [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Comparison of viability assays for Cryptosporidium parvum oocysts after disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of EDI048 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of EDI048, a gut-restricted Cryptosporidium Phosphatidylinositol 4-kinase (PI(4)K) inhibitor, for use in preclinical animal studies. The protocols are designed to ensure consistent and effective delivery of this poorly water-soluble compound.
Introduction
This compound is an investigational 'soft drug' designed for targeted action in the gastrointestinal tract with minimal systemic exposure.[1][2] It is a potent, ATP-competitive inhibitor of Cryptosporidium PI(4)K, a lipid kinase essential for the parasite's membrane trafficking and replication.[3][4] Due to its low aqueous solubility and moderate permeability, careful formulation is critical for achieving desired intestinal concentrations and therapeutic efficacy in animal models of cryptosporidiosis.[3]
Physicochemical and Pharmacokinetic Properties of this compound
A summary of key quantitative data for this compound is presented in the table below to aid in experimental design and interpretation.
| Property | Value | Reference |
| Molecular Weight | 476.91 g/mol | [5] |
| Solubility | DMSO: 100 mg/mL (209.68 mM) Water: Low solubility Ethanol: Soluble (after purification) | [3][5][6] |
| Permeability | Moderate | [3] |
| In Vivo Efficacy (Mice) | Dose-dependent reduction in oocyst shedding (0.3, 1.1, and 3.1 log reduction at 1, 3, and 10 mg/kg, respectively) | [3] |
| In Vivo Efficacy (Calves) | Rapid resolution of diarrhea and significant reduction in oocyst shedding at 10 mg/kg every 12 hours | [3] |
| Systemic Exposure | Negligible at efficacious doses in mice, indicating high first-pass metabolism | [3] |
Signaling Pathway of this compound Target: Cryptosporidium PI(4)K
This compound exerts its anti-parasitic effect by inhibiting Cryptosporidium Phosphatidylinositol 4-kinase (PI(4)K). This enzyme plays a crucial role in the parasite's cellular functions by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid that recruits effector proteins involved in membrane trafficking and vesicle formation, which are vital for the parasite's growth, replication, and interaction with the host cell. By blocking PI(4)K, this compound disrupts these essential processes, leading to parasite death.
Caption: Mechanism of action of this compound on the Cryptosporidium PI(4)K signaling pathway.
Experimental Protocols
Given the low aqueous solubility of this compound, appropriate vehicle selection and formulation are paramount for oral dosing in animal studies. Below are two validated protocols for preparing dosing solutions.
Protocol 1: Methylcellulose-Based Suspension (Used in Mouse Efficacy Studies)
This protocol is suitable for creating a suspension for oral gavage and was used in published preclinical mouse studies.[3]
Materials:
-
This compound powder
-
Methylcellulose (B11928114) (e.g., Sigma-Aldrich M0512)
-
Polysorbate 80 (Tween® 80)
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice). Calculate the required mass of this compound for the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration is 1 mg/mL).
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Add Polysorbate 80 to the methylcellulose solution to a final concentration of 0.5% (w/v). Mix thoroughly.
-
-
Formulate the Suspension:
-
Weigh the calculated amount of this compound powder.
-
In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste. This helps to ensure the powder is properly wetted and reduces clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing (vortexing or stirring) until the desired final volume is reached.
-
Ensure the suspension is homogenous before each administration. It is recommended to keep the suspension stirring or to vortex it immediately before drawing each dose.
-
Protocol 2: Co-Solvent-Based Formulation (Alternative)
This protocol, adapted from a supplier's recommendation, uses a co-solvent system and is suitable for compounds that are difficult to suspend.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween® 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes
Procedure:
-
Prepare a Stock Solution (Optional but Recommended):
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[5] This may require sonication or gentle warming to fully dissolve.
-
-
Prepare the Dosing Solution:
-
The final vehicle composition will be a ratio of the components. For example, to prepare 1 mL of dosing solution:
-
In a sterile tube, add 400 µL of PEG300 .
-
Add the required volume of the this compound stock solution in DMSO. For a final concentration of 2.5 mg/mL, you would add 100 µL of a 25 mg/mL stock .
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. Mix until homogenous.
-
-
Adjust the volumes proportionally to prepare the total amount of dosing solution required. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).
-
Experimental Workflow for Oral Administration
The following diagram outlines a typical workflow for an in vivo efficacy study using oral administration of this compound.
Caption: General experimental workflow for evaluating this compound efficacy in a mouse model.
References
- 1. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating EDI048 Potency Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDI048 is a first-in-class, orally administered, gut-restricted soft drug developed for the treatment of pediatric cryptosporidiosis.[1] This infectious diarrheal disease is caused by the protozoan parasite Cryptosporidium, primarily C. parvum and C. hominis. This compound acts as a potent and selective inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), a crucial enzyme for the parasite's membrane synthesis and replication.[1][2] By targeting a parasite-specific kinase, this compound disrupts the parasite's life cycle within the intestinal epithelial cells. Its "soft drug" design ensures high concentrations in the gastrointestinal tract with rapid metabolism upon absorption, minimizing systemic exposure and potential off-target effects on human PI(4)K isoforms.[1][2]
These application notes provide detailed protocols for assessing the in vitro potency of this compound using a cell-based assay with the human ileocecal adenocarcinoma cell line, HCT-8. This model system allows for the evaluation of compound efficacy in a biologically relevant context of host cell infection.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[3] This enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide involved in vesicular trafficking and maintaining the integrity of cellular membranes.[4][5] In Apicomplexan parasites, PI(4)K and its product PI4P are essential for the proper formation of the inner membrane complex and daughter cell budding during replication. By inhibiting PI(4)K, this compound disrupts these processes, leading to a halt in parasite proliferation.
References
- 1. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between phosphatidylinositol 4-phosphate synthesis, membrane organization, and lateral diffusion of PI4KIIα at the trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing EDI048 Activity Using Nanoluciferase-Expressing Cryptosporidium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global public health, particularly affecting young children and immunocompromised individuals.[1][2] The development of effective therapeutics has been a long-standing challenge. EDI048 is a novel, first-in-class, orally administered, gut-restricted inhibitor of Cryptosporidium parvum phosphatidylinositol 4-kinase (CpPI(4)K), an enzyme crucial for the parasite's membrane synthesis and replication.[1][3][4] This document provides detailed application notes and experimental protocols for assessing the in vitro activity of this compound against Cryptosporidium parvum using a highly sensitive and quantitative nanoluciferase (Nluc)-based reporter assay.
The use of nanoluciferase-expressing C. parvum (Cp-Nluc) offers a robust and high-throughput method for screening and characterizing anti-cryptosporidial compounds.[5] The bright, stable luminescence of the NanoLuc enzyme allows for precise quantification of parasite viability and growth, enabling the determination of key pharmacological parameters such as half-maximal inhibitory concentration (IC50) and the kinetics of parasite killing.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Cryptosporidium parvum phosphatidylinositol 4-kinase (CpPI(4)K).[3][4] This enzyme plays a critical role in the parasite's biology by catalyzing the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI(4)P), a key lipid in membrane trafficking and signaling pathways. By inhibiting CpPI(4)K, this compound disrupts parasite membrane synthesis, leading to a rapid cessation of growth and parasite death.[3] this compound has been designed as a "soft drug," meaning it is active at the site of infection in the gastrointestinal tract but is rapidly metabolized into an inactive form upon absorption into the systemic circulation, thereby minimizing the risk of off-target effects.[1][3][4]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against Cryptosporidium parvum and its selectivity over host cells.
Table 1: In Vitro Potency of this compound against Cryptosporidium parvum
| Parameter | Value | Reference |
| CpPI(4)K IC50 | 5.2 nM | [6] |
| C. parvum Cellular EC50 | 8.4 nM | [6] |
| C. hominis Cellular EC50 | <10 nM | [6] |
Table 2: In Vitro Cytotoxicity and Selectivity of this compound
| Cell Line | CC50 | Selectivity Index (C. parvum) | Reference |
| HepG2 (Human Liver) | >50 µM | >500-fold | [6] |
| HCT-8 (Human Intestinal) | >50 µM | >500-fold | [6] |
Experimental Protocols
In Vitro Cultivation of Nanoluciferase-Expressing Cryptosporidium parvum in HCT-8 Cells
This protocol describes the routine maintenance of the human ileocecal adenocarcinoma cell line HCT-8 and its infection with nanoluciferase-expressing C. parvum oocysts for subsequent drug screening assays.
Materials:
-
Human ileocecal adenocarcinoma (HCT-8) cells (ATCC CCL-244)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Nanoluciferase-expressing Cryptosporidium parvum (Cp-Nluc) oocysts
-
Sterile tissue culture flasks (T-75) and multi-well plates (96-well, black, clear bottom)
-
Humidified incubator (37°C, 5% CO2)
HCT-8 Cell Culture Medium:
-
RPMI-1640
-
10% heat-inactivated FBS
-
1% Penicillin-Streptomycin
Procedure:
-
HCT-8 Cell Maintenance:
-
Culture HCT-8 cells in T-75 flasks with HCT-8 Cell Culture Medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.[7]
-
To passage, wash the cell monolayer with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 5-8 minutes at 37°C until cells detach.[7]
-
Neutralize trypsin with 7-8 mL of HCT-8 Cell Culture Medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a 1:5 to 1:10 split ratio.
-
-
Seeding Cells for Infection Assay:
-
Trypsinize and count HCT-8 cells as described above.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of HCT-8 Cell Culture Medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for the formation of a confluent monolayer.
-
-
Preparation of C. parvum Oocysts and Infection:
-
Prior to infection, treat Cp-Nluc oocysts with a 10% bleach solution on ice for 10 minutes to sterilize the surface, followed by thorough washing with sterile PBS.
-
Induce excystation by incubating the oocysts in a solution of 0.25% trypsin and 0.75% taurocholic acid in PBS at 37°C for 1 hour.
-
Count the excysted sporozoites using a hemocytometer.
-
Infect the confluent HCT-8 cell monolayers by adding 2 x 10^4 Cp-Nluc sporozoites per well.[8]
-
Incubate the infected plates at 37°C for 3 hours to allow for parasite invasion.[8]
-
After the 3-hour invasion period, gently aspirate the medium to remove unexcysted oocysts and free sporozoites, and replace it with fresh, pre-warmed HCT-8 Cell Culture Medium.
-
Protocol for Assessing this compound Activity using the Nano-Glo® Luciferase Assay
This protocol details the procedure for treating infected HCT-8 cells with this compound and quantifying the parasite load via the Nano-Glo® Luciferase Assay.
Materials:
-
96-well plates with HCT-8 cells infected with Cp-Nluc (from Protocol 1)
-
This compound compound stock solution (in DMSO)
-
HCT-8 Cell Culture Medium
-
Nano-Glo® Luciferase Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in HCT-8 Cell Culture Medium from a concentrated DMSO stock. The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., ≤0.5%).
-
After the 3-hour invasion period and medium change, add the diluted this compound or control vehicle (DMSO) to the respective wells of the infected 96-well plate.
-
Include negative controls (infected cells with vehicle only) and positive controls (e.g., a known inhibitor like nitazoxanide).
-
Incubate the plates for the desired duration of the experiment (e.g., 48 hours for IC50 determination, or various time points for kill-kinetics).
-
-
Nanoluciferase Assay:
-
At the end of the incubation period, equilibrate the 96-well plate to room temperature for 10-15 minutes.
-
Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add an equal volume of the Nano-Glo® reagent to each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubate the plate at room temperature for at least 3 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from uninfected wells) from all experimental values.
-
Normalize the data to the vehicle-treated control wells (representing 100% parasite growth).
-
Plot the normalized luminescence values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
For kill-kinetics studies, plot the luminescence signal over time for each concentration of this compound.
-
Visualizations
Caption: Workflow for assessing this compound activity using nanoluciferase-expressing Cryptosporidium.
Caption: Inhibition of Cryptosporidium PI(4)K by this compound disrupts membrane synthesis.
References
- 1. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 2. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cultivation of Cryptosporidium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
EDI048 formulation with methylcellulose and Tween 80 for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDI048 is a first-in-class, orally administered, gut-restricted "soft drug" inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), a critical enzyme for the parasite's survival and replication.[1] Developed for the treatment of pediatric cryptosporidiosis, this compound is designed to act locally in the gastrointestinal tract and is rapidly metabolized upon absorption into the systemic circulation, minimizing the risk of off-target effects.[1] This document provides detailed application notes and protocols for the research use of this compound formulated in a methylcellulose (B11928114) and Tween 80 vehicle.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[2] This enzyme plays a crucial role in the parasite's signaling pathways, particularly in the regulation of membrane trafficking and the synthesis of essential phosphoinositide lipids. By inhibiting PI(4)K, this compound disrupts these vital processes, leading to parasite death.
Data Presentation
In Vitro Potency of this compound
| Parameter | C. parvum | C. hominis | Human PI(4)Kβ | Reference |
| IC50 (nM) | 5.2 | - | >1500 | [1] |
| EC50 (nM) | 47 | 50 | - | [2] |
In Vivo Efficacy of this compound in Immunocompromised Mouse Model
| Dose (mg/kg, b.i.d.) | Log Reduction in Oocyst Shedding | Systemic Exposure (Cmax, nM) | Reference |
| 1 | 0.3 | Not Detected | [1] |
| 3 | 1.1 | Not Detected | [1] |
| 10 | 3.1 | 8.4 | [1] |
Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Route | AUC (nM·h) | Cmax (nM) | Oral Bioavailability (%) | Reference |
| Mouse | 10 mg/kg | Oral | 20.4 | 8.4 | - | [1] |
| Rat | 100 mg/kg | Oral | 39 | - | 0.4 - 5.6 | [1][2] |
| Rat (Portal Vein) | - | Oral | 1609 | - | - | [1] |
Experimental Protocols
Preparation of this compound Formulation (0.5% Methylcellulose/0.5% Tween 80)
This protocol describes the preparation of a 100 mL suspension vehicle for the oral administration of this compound.
Materials:
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Autoclave (optional, for sterilization)
Procedure:
-
Heat approximately 30 mL of deionized water to 60-70°C in a beaker with a magnetic stir bar.
-
Slowly add 0.5 g of methylcellulose to the hot water while stirring vigorously. The methylcellulose will disperse but not fully dissolve, forming a milky suspension.[3]
-
Remove the beaker from the heat and add 70 mL of cold deionized water (or ice made from deionized water) while continuing to stir. The solution should become clear and viscous as the methylcellulose dissolves.[4]
-
Continue stirring the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved. This may take several hours or can be left overnight.[4]
-
Once the methylcellulose solution is clear, add 0.5 mL of Tween 80 and continue to stir until fully incorporated.
-
For sterile applications, the final solution can be autoclaved. Store the vehicle at 4°C. It is recommended to prepare the formulation fresh daily, especially when the active compound is added.[4]
-
To prepare the this compound formulation, weigh the required amount of this compound powder and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to achieve the desired final concentration.
In Vitro Anti-Cryptosporidial Activity Assay
This protocol outlines a method to determine the in vitro potency of this compound against a luciferase-expressing strain of Cryptosporidium parvum cultured in human ileocecal adenocarcinoma (HCT-8) cells.
Materials:
-
HCT-8 cells (ATCC CCL-244)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Cryptosporidium parvum oocysts (luciferase-expressing strain)
-
This compound
-
DMSO (for compound dilution)
-
96-well black, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT-8 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well). Incubate at 37°C and 5% CO2 for 24-48 hours.[5][6]
-
Oocyst Preparation and Infection:
-
Excyst C. parvum oocysts by incubating in an appropriate excystation solution (e.g., 0.25% trypsin and 0.75% sodium taurocholate in PBS) at 37°C for 30-60 minutes.
-
Wash the excysted sporozoites with cell culture medium.
-
Remove the culture medium from the HCT-8 cells and infect with the desired number of sporozoites per well (e.g., 1 x 10^4).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in cell culture medium to the final desired concentrations. The final DMSO concentration should be ≤0.5%.
-
Add the compound dilutions to the infected cells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Data Analysis: Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in an Immunocompromised Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in an immunocompromised mouse model of cryptosporidiosis.
Materials:
-
C57BL/6 mice (or other susceptible strain)[10]
-
Cryptosporidium parvum oocysts
-
This compound formulation
-
Oral gavage needles
-
Fecal collection tubes
-
DNA extraction kit
-
qPCR primers and probes for Cryptosporidium
-
qPCR instrument
Procedure:
-
Immunosuppression: Immunosuppress the mice by administering dexamethasone (B1670325) in the drinking water (e.g., 10-100 µg/mL) or via daily intraperitoneal or oral administration (e.g., 0.25 µg/g/day) for 14 days prior to infection and throughout the study.[1][11][12]
-
Infection: On day 0, infect each mouse by oral gavage with 10^5 to 10^6 C. parvum oocysts suspended in an appropriate buffer (e.g., PBS).[10]
-
Treatment:
-
Begin treatment on a specified day post-infection (e.g., day 3).
-
Administer the this compound formulation or vehicle control orally (e.g., twice daily) at the desired doses.
-
-
Fecal Oocyst Quantification:
-
Collect fecal pellets from each mouse at regular intervals (e.g., daily or every other day).
-
Extract DNA from a known weight of feces using a commercial kit.[2][13]
-
Quantify the number of Cryptosporidium oocysts per gram of feces by qPCR using specific primers and probes for a Cryptosporidium gene (e.g., 18S rRNA).[2][14]
-
-
Data Analysis: Calculate the log reduction in oocyst shedding for each treatment group compared to the vehicle control group.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the Cryptosporidium PI(4)K signaling pathway.
Experimental Workflow for In Vitro Assay
Caption: Workflow for the in vitro anti-cryptosporidial activity assay.
Experimental Workflow for In Vivo Study
Caption: Workflow for the in vivo efficacy study in an immunocompromised mouse model.
References
- 1. The immunosuppressive effects of dexamethasone administered in drinking water to C57BL/6N mice infected with Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DETECTION AND QUANTIFICATION OF CRYPTOSPORIDIUM IN HCT-8 CELLS AND HUMAN FECAL SPECIMENS USING REAL-TIME POLYMERASE CHAIN REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aged HCT-8 Cell Monolayers Support Cryptosporidium parvum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aged HCT-8 cell monolayers support Cryptosporidium parvum infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase Assay System Protocol [promega.com]
- 8. med.emory.edu [med.emory.edu]
- 9. youtube.com [youtube.com]
- 10. Experimental Cryptosporidium parvum infections in immunosuppressed adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of possible prophylactic and therapeutic effect of mefloquine on experimental cryptosporidiosis in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 13. Multicentric Evaluation of a New Real-Time PCR Assay for Quantification of Cryptosporidium spp. and Identification of Cryptosporidium parvum and Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between Diarrhea Severity and Oocyst Count via Quantitative PCR or Fluorescence Microscopy in Experimental Cryptosporidiosis in Calves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic and Pharmacodynamic Modeling of EDI048
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling of EDI048, a first-in-class, orally administered, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K). This compound is under development for the treatment of pediatric cryptosporidiosis.[1][2] As a "soft drug," it is designed for maximal efficacy in the gastrointestinal tract with minimal systemic exposure, thereby reducing the risk of off-target effects.[1] This document details the experimental protocols for in vitro and in vivo studies to characterize the PK/PD profile of this compound and presents the available preclinical data in a structured format.
Introduction to this compound
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, is a significant cause of morbidity and mortality in young children, particularly in low-resource settings.[1][2] this compound is a potent, ATP-competitive inhibitor of Cryptosporidium PI(4)K, an enzyme crucial for parasite membrane synthesis and replication.[1][3][4] By targeting this essential pathway, this compound exhibits significant parasiticidal activity against Cryptosporidium parvum and Cryptosporidium hominis.[1][2] Its "soft drug" design ensures high concentrations at the site of infection in the gut, followed by rapid metabolism in the liver, leading to low systemic exposure.[1][5]
Mechanism of Action and Signaling Pathway
This compound targets PI(4)K, a key enzyme in the phosphatidylinositol signaling pathway of Cryptosporidium. This pathway is vital for the production of phosphoinositides, which act as second messengers and docking sites for various proteins involved in vesicular trafficking and signal transduction. By inhibiting PI(4)K, this compound disrupts the parasite's ability to maintain its membrane integrity and replicate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of intestinal availability of various drugs in the oral absorption process using portal vein-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Cytopathic Effect-Based Phenotypic Screening Assay against Cryptosporidium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of EDI048 and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDI048 is a first-in-class, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), a critical enzyme for the parasite's growth and replication.[1][2][3] Developed as a "soft drug," this compound is designed for local action within the gastrointestinal tract to treat pediatric cryptosporidiosis, followed by rapid metabolism upon absorption into the systemic circulation to minimize potential off-target effects.[2][4] This design necessitates robust and sensitive analytical methods to characterize its pharmacokinetics and metabolism in various biological matrices. These application notes provide a detailed overview of the methodologies for the quantification of this compound and its primary metabolites.
Metabolic Profile of this compound
Understanding the metabolic fate of this compound is crucial for a comprehensive pharmacokinetic assessment. In vivo and in vitro studies have shown that this compound undergoes extensive and rapid metabolism.[1][5] The primary metabolic pathway is ester hydrolysis, leading to the formation of an inactive carboxylic acid metabolite.[5] Further metabolism, including amide hydrolysis and N-demethylation, has also been observed.[5]
Key Metabolites of this compound:
| Compound | Metabolic Reaction | Species Observed | Activity |
| Compound 6 (QPL621) | Ester hydrolysis | All species tested | Inactive |
| Compound 7 | Amide hydrolysis | Dog | Inactive |
| Compound 8/9 | N-demethylation of Compound 6 | All species tested | Inactive |
| Compound 10 | Glucuronidation of Compound 6 | All species tested | Inactive |
This table summarizes the known metabolites of this compound based on preclinical studies.[5][6]
Experimental Protocols
The quantification of this compound and its metabolites in biological samples is primarily achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.[5]
Protocol 1: Quantification of this compound and its Metabolites in Plasma
This protocol describes a general method for the simultaneous quantification of this compound and its key metabolites in plasma samples.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 400 µL of a precipitation solution consisting of acetonitrile (B52724) and methanol (B129727) (50:50, v/v).
-
The precipitation solution should contain a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled version of this compound).[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at approximately 2,000 x g for 10 minutes in a refrigerated centrifuge (4°C) to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: A Waters ultra-performance liquid chromatography (UPLC) system or equivalent.[5]
-
Column: A reverse-phase column, such as a Waters Xterra MS C18 (50 x 2.1 mm, 3.5 µm particle size), is suitable for separating this compound and its metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to ensure separation of the analytes from endogenous matrix components. A representative gradient is as follows:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
System: An AB Sciex API-5000 triple quadrupole mass spectrometer or a similar instrument.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The specific precursor-to-product ion transitions (Q1/Q3) for this compound and each metabolite must be optimized.
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA guidance for bioanalytical method validation) for linearity, sensitivity (LLOQ and ULOQ), accuracy, precision, recovery, matrix effect, and stability.[7]
Protocol 2: Analysis of this compound in Fecal Samples
Given that this compound is gut-restricted, analysis of fecal samples is relevant for understanding local drug concentrations and efficacy.
1. Sample Preparation: Homogenization and Extraction
-
Homogenize a known weight of fecal sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform a liquid-liquid or solid-phase extraction to isolate this compound and its metabolites from the complex fecal matrix. The choice of extraction solvent will need to be optimized.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions would be similar to those described for plasma analysis but may require further optimization to handle the different sample matrix.
Data Presentation
A summary of representative pharmacokinetic data for this compound is presented below. Note that specific quantitative ranges for validated assays are not publicly available and would be proprietary to the developing organization.
| Species | Dose | Route | AUC | Key Findings |
| Mouse | 10 mg/kg | Oral | 20.4 nM*h | Efficacious despite negligible systemic exposure.[1] |
| Rat | 100 mg/kg | Oral | - | High gastrointestinal absorption and very fast clearance.[8] |
| Dog | 25 mg/kg | Oral | - | Modest relative clearance rate.[8] |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in preclinical species.
Experimental Workflow for Quantification
Caption: Workflow for this compound quantification in biological samples.
Mechanism of Action: PI(4)K Inhibition
Caption: this compound inhibits Cryptosporidium PI(4)K.
References
- 1. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 3. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation [mdpi.com]
- 8. Novartis discloses a novel soft-drug strategy for cryptosporidiosis | BioWorld [bioworld.com]
Application Notes and Protocols: Efficacy of EDI048 in a Neonatal Calf Model of Cryptosporidiosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to neonatal calves and is a major cause of morbidity and mortality in young children in low- and middle-income countries.[1][2] EDI048 is a novel, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), an enzyme essential for parasite membrane synthesis.[2][3] Developed as a "soft drug," this compound is designed to act locally in the gastrointestinal tract and undergo rapid metabolism upon absorption, thereby minimizing systemic exposure and potential side effects.[2][3] Preclinical studies in a neonatal calf model, which closely mimics human cryptosporidiosis, have demonstrated that this compound treatment leads to a rapid resolution of diarrhea and a significant reduction in fecal oocyst shedding.[1][2][3] These application notes provide a detailed experimental design and protocols for evaluating the efficacy of this compound in this critical animal model.
Data Presentation
The following tables summarize the quantitative outcomes of this compound treatment in the neonatal calf model of cryptosporidiosis.
Table 1: Dose-Dependent Efficacy of this compound on Oocyst Shedding
| This compound Dose (mg/kg) | Mean Log Reduction in Oocyst Shedding |
| 1 | 0.3 |
| 3 | 1.1 |
| 10 | 3.1 |
Data derived from preclinical studies demonstrating a clear dose-response relationship.[3]
Table 2: Clinical and Parasitological Parameters in this compound-Treated Calves (10 mg/kg)
| Parameter | Placebo Group | This compound-Treated Group |
| Mean Duration of Diarrhea (days) | > 7 | Significantly Reduced |
| Mean Fecal Score (post-treatment) | High | Significantly Reduced |
| Total Oocyst Shedding (cumulative) | High | Significantly Reduced |
| Time to Resolution of Clinical Signs | Prolonged | Rapid |
Qualitative summary based on findings indicating rapid resolution of clinical signs and significant reduction in parasite shedding with this compound treatment.[1][2][3]
Experimental Protocols
Animal Model and Housing
-
Animal Selection: Procure newborn male Holstein calves less than 24 hours old. Calves should be confirmed to be free of Cryptosporidium and other common enteric pathogens prior to the study.
-
Housing: House calves individually in controlled environments to prevent cross-contamination. Ensure proper ventilation, temperature control, and hygiene.
Infection Protocol
-
Inoculum Preparation: Utilize a well-characterized strain of Cryptosporidium parvum. Oocysts should be quantified and suspended in a suitable vehicle (e.g., sterile saline).
-
Infection: Orally challenge each calf with 5 x 10⁷ C. parvum oocysts within 48 hours of birth.[3]
Treatment Regimen
-
Treatment Groups: Randomly assign calves to either a placebo control group or an this compound treatment group.
-
Drug Formulation: Formulate this compound for oral administration. A vehicle control should be used for the placebo group.
-
Dosing: Upon the onset of diarrhea and confirmed oocyst shedding, administer this compound orally at a dose of 10 mg/kg every 12 hours for a total of 7 days.[3]
Monitoring and Sample Collection
-
Clinical Scoring: Evaluate and record clinical signs every 12 hours.[3] This should include assessments of:
-
Fecal Consistency: Scored on a scale (e.g., 0=normal, 1=pasty, 2=semi-liquid, 3=liquid).
-
Demeanor: Scored for activity, responsiveness, and hydration status.
-
Appetite: Record milk intake at each feeding.
-
-
Fecal Sample Collection: Collect fecal samples every 24 hours to quantify oocyst shedding.[3]
-
Oocyst Quantification: Use a validated method, such as immunofluorescence microscopy or quantitative PCR (qPCR), to determine the number of oocysts per gram of feces.
Histopathological Analysis
-
Tissue Collection: At the end of the study, euthanize calves and collect tissue samples from various sections of the small and large intestines.
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluation: Microscopically evaluate sections for parasite life stages, villous atrophy, crypt hyperplasia, and inflammatory cell infiltration.
Visualizations
Caption: Experimental workflow for testing this compound in neonatal calves.
Caption: Mechanism of action of this compound via PI(4)K inhibition.
References
- 1. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of EDI048 in studying the role of PI(4)K in apicomplexan parasites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 4-kinase (PI(4)K) is a critical enzyme in apicomplexan parasites, playing a vital role in lipid signaling pathways essential for parasite membrane biogenesis, trafficking, and replication.[1][2][3] Its divergence from human orthologs makes it an attractive target for antiparasitic drug development. EDI048 is a potent and selective inhibitor of Cryptosporidium parvum PI(4)K (CpPI(4)K) that has been developed as a gut-restricted "soft drug" for the treatment of cryptosporidiosis.[1][2][4][5] This document provides detailed application notes and protocols for the use of this compound and related compounds in studying the function of PI(4)K in apicomplexan parasites, with a primary focus on Cryptosporidium and comparative insights into Plasmodium.
Data Presentation: Quantitative Inhibitor Activity
The following table summarizes the in vitro activity of this compound and other relevant PI(4)K inhibitors against apicomplexan parasites and their respective PI(4)K enzymes, as well as human PI(4)K for selectivity assessment.
| Compound | Target Organism/Enzyme | Assay Type | IC50/EC50 (nM) | Selectivity vs. Human PI(4)Kβ | Reference |
| This compound | Cryptosporidium parvum | Enzyme Assay (CpPI(4)K) | 5.2 | >19,230-fold | |
| Cryptosporidium parvum | Growth Assay (nLuc) | 27 (maximal parasiticidal activity) | - | [1] | |
| Cryptosporidium hominis | Growth Assay | Potent activity reported | - | ||
| Human PI(4)Kβ | Enzyme Assay | >100,000 | - | [1] | |
| KDU731 | Cryptosporidium parvum | Enzyme Assay (CpPI(4)K) | 25 | >50-fold | [3] |
| Human PI(4)Kβ | Enzyme Assay | >1,250 | - | [3] | |
| KDU691 | Cryptosporidium parvum | Enzyme Assay (CpPI(4)K) | 17 | >50-fold | [3] |
| Human PI(4)Kβ | Enzyme Assay | >850 | - | [3] |
Signaling Pathway and Mechanism of Action
This compound acts as an ATP-competitive inhibitor of apicomplexan PI(4)K.[4] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI(4)P).[1][3] In Cryptosporidium and Plasmodium, this disruption of PI(4)P synthesis has a profound impact on the late stages of intracellular parasite development, specifically blocking the formation of new merozoite membranes and preventing parasite egress.[1]
Caption: Mechanism of this compound action on the PI(4)K pathway in apicomplexan parasites.
Experimental Protocols
PI(4)K Enzyme Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well format using a luminescent readout to measure ADP production, which is a direct product of kinase activity.
Materials:
-
Recombinant apicomplexan PI(4)K enzyme
-
This compound or other test compounds
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM HEPES pH 7.4, 20 mM MgCl2, 0.1% CHAPS)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant PI(4)K enzyme and PI substrate in kinase assay buffer to their final working concentrations.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 5 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the ATP/PI substrate solution to each well to start the reaction.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
ADP Detection:
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the PI(4)K activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for the PI(4)K enzyme inhibition assay.
Cryptosporidium parvum Growth Inhibition Assay (NanoLuciferase-Based)
This protocol describes a phenotypic assay to measure the inhibition of C. parvum growth in a host cell line using a parasite strain that expresses nanoluciferase (nLuc).
Materials:
-
Cryptosporidium parvum expressing nanoluciferase (nLuc-Cp)
-
Human ileocecal adenocarcinoma cell line (HCT-8)
-
Culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
This compound or other test compounds
-
Nano-Glo® Luciferase Assay System (Promega)
-
96-well black, clear-bottom tissue culture plates
-
Opaque white 96-well assay plates
Procedure:
-
Cell Seeding: Seed HCT-8 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of infection.
-
Parasite Infection:
-
Prepare nLuc-Cp oocysts by treating with a bleach solution followed by washing.
-
Excyst the oocysts to release sporozoites.
-
Infect the confluent HCT-8 cell monolayer with the sporozoites.
-
-
Compound Treatment:
-
Two hours post-infection, add serial dilutions of this compound or other test compounds to the infected cells. Include a DMSO-only control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement:
-
Carefully aspirate the culture medium from the wells.
-
Add Nano-Glo® Luciferase Assay Reagent to each well to lyse the cells and parasites and initiate the luminescent reaction.
-
Transfer the lysate to an opaque white 96-well plate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable parasites. Calculate the percent growth inhibition for each compound concentration relative to the DMSO control and determine the EC50 value.
Caption: Workflow for the C. parvum growth inhibition assay.
Application in Other Apicomplexan Parasites
While this compound has been primarily characterized in Cryptosporidium, the high degree of conservation of the PI(4)K enzyme among apicomplexan parasites suggests that it could be a valuable tool for studying this kinase in other species.[1]
-
Plasmodium spp.: The pyrazolopyridine scaffold, to which this compound belongs, has shown potent antimalarial activity, and PI(4)K is a validated drug target in Plasmodium.[3] this compound and its analogs can be used to probe the role of PI(4)K in different life cycle stages of Plasmodium, including the liver and blood stages.
-
Toxoplasma gondii: The role of PI(4)K in T. gondii is less well-characterized. However, given the importance of lipid signaling in this parasite, this compound could be a valuable chemical probe to investigate the function of TgPI(4)K in processes such as host cell invasion, replication within the parasitophorous vacuole, and egress. Further studies are needed to determine the efficacy of this compound against T. gondii.
Conclusion
This compound is a powerful tool for studying the role of PI(4)K in Cryptosporidium and holds promise for similar applications in other apicomplexan parasites. Its high potency and selectivity make it an excellent probe for dissecting the specific functions of this essential lipid kinase. The protocols provided here offer a starting point for researchers to utilize this compound in their own investigations into the biology of these important pathogens. The development of this compound as a gut-restricted drug also provides a compelling example of a targeted therapeutic strategy to minimize systemic toxicity while maximizing efficacy at the site of infection.[1][2][4][5]
References
- 1. Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol-4-phosphate signaling regulates dense granule biogenesis and exocytosis in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PI3K/AKT Pathway and NADPH Oxidase 4 in Host ROS Manipulation by Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule kinase inhibitor altiratinib inhibits brain cyst forming bradyzoites of Toxoplasma gondii [jmicrobiol.or.kr]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the solubility of EDI048 for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of EDI048 in in vitro experiments. Given that this compound is a hydrophobic compound, this guide focuses on addressing challenges related to its solubility and handling in aqueous experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cryptosporidium parvum phosphatidylinositol 4-kinase (PI(4)K).[1] PI(4)K is a crucial enzyme for the parasite, playing a key role in membrane synthesis and trafficking.[2] By inhibiting this enzyme, this compound disrupts the parasite's ability to replicate and egress from host cells, effectively halting the progression of infection.[3]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic molecule with good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4] However, it has low aqueous solubility. This disparity is a critical factor to consider when preparing solutions for in vitro experiments in aqueous media, such as cell culture medium or phosphate-buffered saline (PBS).
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: 100% anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[4] A stock solution of up to 100 mg/mL (209.68 mM) in DMSO can be prepared, though ultrasonic treatment may be necessary to fully dissolve the compound.[4]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[5] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any solvent effects.[5]
Q5: My this compound precipitates immediately when I add it to my cell culture medium. What is happening?
A5: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[5] It occurs because the compound is no longer soluble when the highly concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium. The dramatic change in solvent polarity causes the compound to fall out of solution.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Media
Symptoms:
-
The medium becomes cloudy or hazy immediately after adding the this compound stock solution.
-
Visible particles or crystals form in the solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous medium.[5] | Decrease the final working concentration of this compound. Perform a solubility assessment to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of aqueous medium creates localized high concentrations, causing immediate precipitation.[6] | Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium or PBS before adding it to the final volume. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[5] |
| Low Temperature of Medium | The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium and other aqueous solutions when preparing your final working dilutions.[5] |
| Media Composition | Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[7][8] | If possible, test the solubility in a simpler buffer like PBS to determine if media components are the issue. Reducing the serum concentration in the medium, if experimentally feasible, may also help. |
Issue 2: Delayed Precipitation of this compound in Culture
Symptoms:
-
The culture medium appears clear initially but becomes cloudy or contains visible precipitate after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the culture medium at 37°C, and the degradation products may be less soluble. | Assess the stability of this compound in your culture medium over the time course of your experiment. Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
| Changes in Media pH | Cellular metabolism can cause a gradual decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Ensure your culture medium is adequately buffered. Monitor the pH of your cultures, especially in long-term experiments. |
| Evaporation | Evaporation of water from the culture vessel during incubation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[9] | Use a humidified incubator and ensure culture plates or flasks are properly sealed or covered. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
This table provides representative solubility data for a hydrophobic compound like this compound. Actual values for this compound should be determined experimentally.
| Solvent | Temperature (°C) | Maximum Soluble Concentration (Illustrative) |
| 100% DMSO | 25 | ~100 mg/mL (~210 mM)[4] |
| PBS (pH 7.4) | 25 | < 1 µg/mL (< 2.1 µM) |
| Cell Culture Medium + 10% FBS | 37 | 1 - 5 µg/mL (2.1 - 10.5 µM) |
| Cell Culture Medium (serum-free) | 37 | < 1 µg/mL (< 2.1 µM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration in 10 mL of medium):
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution: Add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM concentration.
-
Mix gently by inverting the tube.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to determine the maximum kinetic solubility of this compound in an aqueous buffer like PBS.
-
Prepare a serial dilution of this compound in DMSO:
-
Start with a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2-fold serial dilution in DMSO in a 96-well plate.
-
-
Dilution in Aqueous Buffer:
-
In a new 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing PBS (pH 7.4). For example, add 2 µL of each DMSO dilution to 198 µL of PBS. Include a DMSO-only control.
-
-
Incubation and Observation:
-
Incubate the plate at room temperature or 37°C for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
For a quantitative assessment, measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance compared to the control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and does not show an increase in absorbance is the maximum kinetic solubility under these conditions.
-
Mandatory Visualizations
References
- 1. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on phosphatidylinositol 4-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining Stage-Specific Activity of Potent New Inhibitors of Cryptosporidium parvum Growth In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. cellculturedish.com [cellculturedish.com]
Technical Support Center: Navigating the Rapid Metabolism of EDI048 in Experimental Design
Welcome to the technical support center for EDI048. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design in light of the intrinsic rapid metabolism of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you effectively design and interpret your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound metabolized so rapidly in my experiments?
A1: The rapid metabolism of this compound is an intentional design feature. This compound is a "soft drug" engineered to be active at the site of infection in the gastrointestinal (GI) tract and then quickly metabolized in the liver to limit systemic exposure.[1][2][3] This design choice provides a substantial safety margin, which is particularly important for its intended use in pediatric populations.[2][4][5] The primary metabolic pathway is predictable and involves ester hydrolysis to form an inactive carboxylic acid metabolite, referred to as compound 6.[1]
Q2: I'm observing very different rates of metabolism between species. Is this expected?
A2: Yes, significant species-dependent differences in the metabolism of this compound are well-documented. For instance, this compound has a very short half-life in rodent plasma (12–15 minutes) likely due to higher esterase activity, whereas it is much more stable in dog and human plasma (half-life > 240 minutes).[1] These differences are critical to consider when selecting animal models for your studies. While rodents exhibit rapid metabolism, dogs show a metabolic profile where the liver is the major site of metabolism, leading to more measurable systemic exposure.[1]
Q3: What are the main metabolic pathways I should be aware of?
A3: The principal metabolic transformation of this compound is ester hydrolysis, which converts the active this compound into its inactive carboxylic acid metabolite, Compound 6.[1][4] In some species, such as dogs, amide hydrolysis to Compound 7 has also been observed.[4] Further metabolism of Compound 6 can occur, including N-demethylation to Compounds 8 or 9, and glucuronidation to Compound 10.[4] Importantly, no human-specific metabolites have been identified in in vitro studies using hepatocytes.[1][4]
Q4: Given its rapid metabolism, how can I design a successful in vivo efficacy study?
A4: Successful in vivo efficacy studies with this compound focus on its local action in the GI tract. Since this compound is designed to be gut-restricted, efficacy is driven by gastrointestinal exposure, not systemic circulating concentrations.[1][4][5] In fact, this compound has demonstrated efficacy in immunocompromised mouse models despite having negligible plasma concentrations.[1][2][5] Therefore, your experimental design should prioritize assessing drug concentration at the site of infection (the GI tract) and measuring direct anti-parasitic effects, such as the reduction in fecal oocyst shedding.[2][4][5]
Q5: How can I mitigate the rapid metabolism of this compound in my in vitro experiments to better study its direct effects?
A5: While the rapid metabolism is a key feature in vivo, it can pose challenges for certain in vitro assays. To reduce the metabolic rate in your experiments, consider the following:
-
Use of Metabolic Inhibitors: Incorporating a general esterase inhibitor or specific cytochrome P450 (CYP450) inhibitors in your incubation mixture can help to slow the metabolism of this compound. This will allow for a more sustained concentration of the parent compound to study its direct biological effects.
-
Choice of In Vitro System: The choice of your in vitro system can significantly impact the observed metabolic rate. For example, using subcellular fractions like intestinal S9 fractions or liver microsomes will contain high concentrations of metabolic enzymes.[1] Cell-based assays using cell lines with lower intrinsic metabolic activity may be more suitable for studying the direct pharmacological effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in in vitro potency assays. | Rapid metabolism of this compound by enzymes present in the cell culture media or the cells themselves. | 1. Incorporate metabolic inhibitors (e.g., an esterase inhibitor) into the assay medium.2. Reduce incubation time to minimize the extent of metabolism.3. Use a cell line with known low metabolic capacity. |
| Low or undetectable systemic exposure in rodent models. | This is an expected pharmacokinetic property of this compound due to high first-pass metabolism in the liver and high esterase activity in rodents.[1] | 1. Focus on measuring drug concentrations in the GI tract and feces to correlate with efficacy.2. If systemic exposure is necessary for your experimental question, consider using a different animal model, such as a dog, where systemic exposure is more measurable.[1] |
| Difficulty translating in vitro effective concentrations to in vivo doses. | The gut-restricted nature and high first-pass metabolism mean that plasma concentrations are not representative of the concentration at the site of action.[1] | 1. Base in vivo dose selection on achieving sufficient concentrations in the GI tract.2. Use in vivo efficacy endpoints, such as parasite load reduction, to guide dose-response studies.[4][5] |
Data Presentation
Table 1: In Vitro Stability of this compound
| System | Species | Half-Life (T1/2) |
| Plasma | Rodent | 12–15 min[1] |
| Plasma | Dog | > 240 min[1] |
| Plasma | Human | > 240 min[1] |
| Intestinal S9 Fraction | Human | 235 min[1] |
| Hepatocytes | Human | < 3 min[6] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Parameter | Value |
| Multiple Preclinical Species | Oral Bioavailability | 0.4–5.6%[1] |
| Rat | Clearance (at 100 mg/kg) | Very Fast[6] |
| Dog | Clearance (at 25 mg/kg) | Modest[6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Objective: To determine the in vitro half-life of this compound in the presence of human liver microsomes.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Control compound (e.g., a compound with known metabolic stability)
-
-
Procedure:
-
Pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Add this compound to the HLM solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 1, 3, 5, 10, 15, 30 minutes), aliquot a portion of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (T1/2) using the equation: T1/2 = -0.693 / slope.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for in vitro experiments.
References
- 1. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis | Semantic Scholar [semanticscholar.org]
- 6. Novartis discloses a novel soft-drug strategy for cryptosporidiosis | BioWorld [bioworld.com]
EDI048 Technical Support Center: Understanding Low Systemic Exposure in Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting efficacy studies of EDI048 in the context of its characteristic low systemic exposure.
Frequently Asked Questions (FAQs)
Q1: We are observing very low or negligible systemic concentrations of this compound in our pharmacokinetic (PK) studies. Is this expected, and how does it relate to efficacy?
A1: Yes, low systemic exposure of this compound is an expected and intentional design feature of the molecule.[1][2][3] this compound is engineered as a "soft drug" to act locally at the site of infection in the gastrointestinal (GI) tract.[3] Its efficacy is driven by high local concentrations in the gut, and it is designed to be rapidly metabolized upon absorption into the systemic circulation, thus minimizing systemic exposure and potential off-target effects.[1][3][4] Studies have demonstrated that gastrointestinal exposure is both necessary and sufficient for the therapeutic effect of this compound.[1][2][4][5]
Q2: How can we establish a dose-response relationship for this compound if systemic exposure is not a reliable indicator of efficacy?
A2: For gut-restricted drugs like this compound, traditional dose-response relationships based on plasma concentrations may not be appropriate. Instead, efficacy should be correlated with dose-dependent effects on the target in the GI tract. In the case of this compound, which targets Cryptosporidium, efficacy is demonstrated by measuring the reduction in fecal oocyst shedding.[1][2][5] Preclinical studies in immunocompromised mouse models have shown a clear dose-dependent reduction in oocyst shedding even with negligible systemic drug levels.[4]
Q3: What is the mechanism behind the low systemic exposure of this compound?
A3: this compound is designed for high first-pass metabolism in the liver.[4] After oral administration, the drug that is absorbed from the GI tract into the portal vein is rapidly metabolized by the liver before it can reach systemic circulation.[4] Pharmacokinetic studies have shown that this compound concentration in the portal vein is significantly higher (approximately 40-fold) than in systemic circulation, confirming this extensive first-pass effect.[4] The primary metabolic pathway is ester hydrolysis, which converts this compound into an inactive carboxylic acid metabolite.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Undetectable or very low plasma/serum concentrations of this compound post-oral administration. | This is the expected pharmacokinetic profile of this compound due to its design as a gut-restricted soft drug with high first-pass metabolism.[1][4] | Focus on assessing local drug concentrations in the GI tract if possible, and correlate dosing with pharmacodynamic markers of efficacy (e.g., oocyst shedding). |
| Lack of correlation between systemic this compound levels and observed efficacy. | Efficacy is dependent on local GI tract exposure, not systemic exposure.[1][4] | Do not rely on systemic PK to predict or interpret efficacy. Utilize local pharmacodynamic readouts. |
| Difficulty in establishing a PK/PD relationship. | The traditional PK/PD model based on systemic concentrations is not applicable to this compound. | Develop a PK/PD model that relates the administered oral dose to the local anti-parasitic effect in the GI tract. |
Experimental Protocols
Key Experiment: Assessment of In Vivo Efficacy in an Immunocompromised Mouse Model of Cryptosporidiosis
This protocol provides a general framework for evaluating the efficacy of this compound based on published preclinical studies.
-
Animal Model: Utilize an immunocompromised mouse strain (e.g., IFN-γ knockout mice) susceptible to Cryptosporidium parvum infection.
-
Infection: Orally infect mice with C. parvum oocysts.
-
Dosing:
-
Prepare a formulation of this compound for oral gavage.
-
Administer a range of doses (e.g., 1, 3, and 10 mg/kg) to different groups of infected mice.[4]
-
Include a vehicle control group.
-
Dosing should commence at a specified time post-infection and continue for a defined duration.
-
-
Efficacy Endpoint:
-
Pharmacokinetic Sampling (Optional but Recommended):
-
At selected time points post-dosing, collect blood samples for the determination of systemic this compound concentrations. This will confirm the expected low systemic exposure.
-
If technically feasible, collect GI tissue or luminal content to measure local drug concentrations.
-
Visualizations
References
- 1. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 4. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis | Semantic Scholar [semanticscholar.org]
Troubleshooting inconsistent results in EDI048 anti-parasitic assays
Welcome to the technical support center for the EDI048 anti-parasitic assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that may arise during their experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
The this compound assay is a cell-based in vitro assay designed to screen and quantify the efficacy of anti-parasitic compounds against a specific parasite target. It is commonly used in drug discovery and development pipelines to determine the half-maximal inhibitory concentration (IC50) of test compounds.
Q2: What are the most common sources of variability in the this compound assay?
Inconsistent results in the this compound assay can often be attributed to several factors. These include variability in parasite or host cell cultures, inconsistent reagent preparation and handling, procedural deviations, and environmental fluctuations.[1][2][3] A systematic approach to troubleshooting is crucial for identifying the source of the inconsistency.[2]
Q3: How can I minimize the "edge effect" in my 96-well plates?
The "edge effect," where wells on the perimeter of a microplate behave differently than the interior wells, is a common issue. This is often due to increased evaporation in the outer wells. To mitigate this, it is recommended to fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier and avoid using them for experimental samples.[2]
Q4: My IC50 values for the control compound are inconsistent between experiments. What could be the cause?
Fluctuations in IC50 values for control compounds can stem from several sources. It is critical to ensure the control compound stock solution is properly stored and that fresh dilutions are prepared for each experiment.[2] Additionally, variations in parasite density, host cell confluence, or incubation times can significantly impact the results.[2][4]
Q5: What is the optimal passage number for the host cells and parasites used in the assay?
The passage number of both host cells and parasites can influence experimental outcomes.[1][2] It is recommended to use cells within a consistent and validated passage range to ensure uniformity. High-passage number cells may exhibit altered growth rates and drug sensitivities. Maintaining a consistent cell passage number and ensuring cells are in the logarithmic growth phase during the assay is crucial.[2]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter with the this compound assay.
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
High background can mask the true signal from the assay, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Incomplete washing steps | Ensure thorough and consistent washing between reagent additions to remove unbound components. Consider using an automated plate washer for improved consistency. |
| Contaminated reagents | Use fresh, high-quality reagents and sterile technique to prevent microbial or chemical contamination.[2] |
| Non-specific binding of antibodies (if applicable) | Optimize the concentration of blocking agents in your buffers. You may also need to test different blocking buffers.[5] |
| Sub-optimal reagent concentrations | Titrate critical reagents, such as detection antibodies or substrates, to determine the optimal concentration that maximizes signal while minimizing background. |
| Incorrect plate reader settings | Verify that the correct excitation and emission wavelengths are set for the fluorophore or chromophore being used in the assay. |
Issue 2: Inconsistent Parasite or Host Cell Growth
Consistent cell and parasite health is fundamental to a reliable assay.
| Potential Cause | Recommended Solution |
| Mycoplasma contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell health and metabolism.[1] |
| Variations in culture conditions | Maintain consistent incubator temperature, CO2 levels, and humidity. Use the same type and batch of culture media and supplements for all experiments.[2] |
| Cell seeding inconsistency | Ensure a homogenous cell suspension before seeding and use calibrated pipettes to dispense equal volumes into each well. |
| Over-passaging of cells | Use cells within a defined, low passage number range.[2] |
Issue 3: Poor Standard Curve Performance
A reliable standard curve is essential for accurate quantification.
| Potential Cause | Recommended Solution |
| Improper preparation of standards | Prepare fresh serial dilutions of the standard for each assay. Ensure accurate pipetting and thorough mixing at each dilution step. |
| Degradation of standard stock | Aliquot and store the standard stock solution at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Incorrect curve fitting model | Use the appropriate regression model (e.g., four-parameter logistic fit) to analyze your standard curve data. Changing the curve fit model may render results incomparable between assays. |
Experimental Protocols
General Protocol for In Vitro this compound Anti-Parasitic Susceptibility Testing
This protocol provides a general framework. Specific parameters such as cell density, parasite-to-cell ratio, and incubation times should be optimized for the specific parasite and host cell system.[2]
-
Host Cell Seeding:
-
Culture host cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to the desired density.
-
Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically ≤0.5%).
-
-
Parasite Infection:
-
Prepare a suspension of parasites at the desired concentration.
-
Infect the host cells with the parasite at a specific multiplicity of infection (MOI).[2]
-
-
Compound Addition:
-
Carefully add the serially diluted compounds to the infected cells.
-
Include appropriate controls on each plate:
-
Negative Control: Infected cells with vehicle (solvent) only.
-
Positive Control: Infected cells with a known anti-parasitic drug.
-
Uninfected Control: Host cells only.
-
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 48-72 hours) under appropriate conditions (e.g., 37°C, 5% CO2).[2]
-
-
Quantification of Parasite Viability:
-
At the end of the incubation period, quantify parasite viability using a suitable method (e.g., addition of a resazurin-based reagent, luciferase reporter system, or microscopic counting).
-
-
Data Analysis:
-
Read the plate using a microplate reader at the appropriate wavelength.
-
Subtract the background signal from all wells.
-
Normalize the data to the negative control.
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package.
-
Data Presentation
Table 1: Example IC50 Values for Control Compound 'EDI-C' Across Multiple Experiments
| Experiment ID | Date | Operator | IC50 (µM) | % Deviation from Mean |
| EXP-001 | 2025-10-15 | A | 1.25 | +4.2% |
| EXP-002 | 2025-10-16 | A | 1.18 | -1.7% |
| EXP-003 | 2025-10-22 | B | 1.32 | +10.0% |
| EXP-004 | 2025-10-23 | B | 1.05 | -12.5% |
| Mean | 1.20 | |||
| Std. Deviation | 0.12 |
This table illustrates how to track the performance of a positive control compound over time and between different operators to identify potential inconsistencies.
Table 2: Troubleshooting Checklist for Inconsistent IC50 Values
| Parameter | Check Point | Status (Pass/Fail) | Corrective Action |
| Reagents | All reagents within expiry date? | Discard expired reagents. | |
| Fresh dilutions of compounds made? | Prepare fresh dilutions for each experiment. | ||
| Cells/Parasites | Passage number within optimal range? | Use lower passage cells/parasites. | |
| Cells in logarithmic growth phase? | Ensure cells are actively dividing when used. | ||
| Protocol | Consistent incubation times and temperatures? | Standardize all incubation steps. | |
| Standardized cell seeding density? | Verify cell counting and seeding procedures. | ||
| Equipment | Pipettes calibrated recently? | Calibrate pipettes regularly. | |
| Plate reader settings correct? | Confirm wavelength and other settings. |
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: A step-by-step overview of the this compound assay workflow.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility Testing of Medically Important Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Investigating Resistance to EDI048 in Cryptosporidium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of resistance to EDI048 in Cryptosporidium.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, potent, and gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (CpPI(4)K).[1][2] This enzyme is crucial for the parasite's membrane synthesis.[1][2] By competitively binding to the ATP-binding site of CpPI(4)K, this compound disrupts this process, leading to parasite death.[2][3][4] Its "soft-drug" design ensures high concentrations in the intestine where the parasite resides, while being rapidly metabolized upon systemic absorption, minimizing the risk of off-target effects on human kinases.[1][2]
Q2: Has resistance to this compound been observed in Cryptosporidium?
A2: Currently, there are no published reports of naturally emerging or clinically observed resistance to this compound in Cryptosporidium. However, as with any antimicrobial agent, the potential for resistance development exists and should be proactively investigated. Studies with other anti-cryptosporidial compounds have shown that resistance can emerge spontaneously.[5]
Q3: What are the most likely potential mechanisms of resistance to this compound?
A3: Based on resistance mechanisms observed for other kinase inhibitors and in related protozoan parasites, the following are the most probable mechanisms of resistance to this compound:
-
Target Modification: This is considered the most likely mechanism. Specific point mutations in the gene encoding CpPI(4)K could alter the structure of the ATP-binding pocket, reducing the binding affinity of this compound without significantly compromising the enzyme's natural function.
-
Increased Drug Efflux: Overexpression or altered activity of ATP-binding cassette (ABC) transporters or other efflux pumps on the parasite's membrane could actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels. Cryptosporidium parvum is known to possess genes for ABC transporters.[6][7][8]
-
Metabolic Bypass or Alterations: While less likely given Cryptosporidium's streamlined metabolism, the parasite could theoretically develop mechanisms to bypass the need for the specific lipid products of the PI(4)K pathway or upregulate compensatory pathways.[9][10][11]
Q4: Which specific mutations in CpPI(4)K might confer resistance to this compound?
A4: Mutational analysis has identified key amino acid residues in the ATP-binding site of CpPI(4)K that are critical for this compound binding. These include Tyrosine 705 (Y705), Tyrosine 907 (Y907), and Isoleucine 908 (I908).[4] Mutations at these or adjacent positions that alter the size, shape, or charge of the binding pocket could potentially lead to resistance. Researchers should consider sequencing the CpPI(4)K gene from parasites that exhibit reduced susceptibility to this compound to identify such mutations.
Troubleshooting Guides
Problem 1: Inconsistent IC50/EC50 values for this compound in our in vitro drug susceptibility assays.
-
Possible Cause 1: Host Cell Variability. The health, confluency, and passage number of the host cell monolayer (e.g., HCT-8 cells) can significantly impact parasite infectivity and growth, leading to variable assay results.
-
Solution: Strictly standardize your cell culture protocol. Use cells within a defined passage number range, ensure consistent seeding density to achieve a confluent monolayer at the time of infection, and regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Oocyst Viability and Preparation. The age and viability of the Cryptosporidium oocysts used for infection are critical. Inconsistent excystation rates will lead to variable infection levels.
-
Solution: Use oocysts that are fresh and have been stored properly (4°C). Perform a viability assay (e.g., excystation rate determination) for each batch of oocysts before initiating the drug susceptibility experiment. Standardize the oocyst sterilization and excystation protocol.[12]
-
-
Possible Cause 3: Assay Endpoint Measurement. Different methods for quantifying parasite growth (e.g., qRT-PCR, high-content imaging, luciferase assay) have inherent variabilities.
-
Solution: Ensure your chosen assay method is properly validated. For qRT-PCR, use validated primers and normalize parasite gene expression to a host cell housekeeping gene.[13][14] For imaging assays, optimize antibody/lectin concentrations and imaging parameters to ensure consistent parasite detection.[15]
-
Problem 2: We are unable to select for this compound-resistant Cryptosporidium parasites in vitro.
-
Possible Cause 1: Insufficient Drug Pressure. The concentration of this compound used for selection may be too high, killing all parasites, or too low, not providing enough selective pressure for resistant mutants to emerge.
-
Solution: Start by exposing a large population of parasites to this compound at a concentration around the EC50 value. Gradually increase the drug concentration in subsequent passages as the parasite population recovers. This stepwise increase in pressure is more likely to select for resistant mutants.
-
-
Possible Cause 2: Lack of Spontaneous Mutants. The spontaneous mutation rate for resistance may be very low. The starting parasite population may not be large or diverse enough to contain a resistant subpopulation.
-
Solution: Increase the number of parasites used to initiate the selection experiment. If possible, consider using a chemical mutagen (e.g., ENU) at a low, non-lethal dose to increase the genetic diversity of the starting population before applying drug pressure.
-
-
Possible Cause 3: Fitness Cost of Resistance. Resistance mutations may come with a significant fitness cost, causing the resistant parasites to grow much slower than the wild-type population, making them difficult to select and maintain.
-
Solution: Be patient and allow for longer culture periods between passages. Once a potentially resistant line is established, periodically culture it in the absence of the drug to assess the stability of the resistance phenotype.
-
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against Cryptosporidium.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Cryptosporidium spp. | 3.3 nM | Kinase activity assay | [16] |
| EC50 | C. parvum | 47 nM | Cytopathic effect assay | [16] |
| EC50 | C. hominis | 50 nM | Cytopathic effect assay | [16] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Testing of this compound using qRT-PCR
This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound against C. parvum grown in HCT-8 cells.
Materials:
-
HCT-8 cells (ATCC CCL-244)
-
Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
C. parvum oocysts (Iowa isolate or similar)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for C. parvum 18S rRNA and a human housekeeping gene (e.g., GAPDH or 18S rRNA)
Procedure:
-
Cell Seeding: Seed HCT-8 cells into a 96-well plate at a density that will result in a confluent monolayer 24 hours later (e.g., 2 x 10^4 cells/well). Incubate at 37°C in 5% CO2.
-
Oocyst Preparation: Sterilize oocysts by treating with 10% commercial bleach on ice for 10 minutes, followed by washing with sterile PBS. Induce excystation by incubating in 0.5% sodium taurocholate at 37°C for 60 minutes.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (DMSO at the highest concentration used).
-
Infection and Treatment: Remove the medium from the HCT-8 cell monolayer. Add the excysted sporozoites to each well at a multiplicity of infection (MOI) of 1. Immediately add the serially diluted this compound or vehicle control.
-
Incubation: Incubate the infected and treated plates for 48 hours at 37°C in 5% CO2.
-
RNA Extraction: After incubation, wash the wells with PBS and lyse the cells directly in the well using the lysis buffer from your RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
qRT-PCR: Perform one-step qRT-PCR using primers for C. parvum 18S rRNA and the human housekeeping gene. The reaction should include a reverse transcription step followed by PCR amplification.
-
Data Analysis: Calculate the ΔCt for each well (Ct C. parvum 18S - Ct human gene). Normalize the data to the vehicle control. Plot the percentage of parasite growth inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: Generation of this compound-Resistant C. parvum by In Vitro Selection
This protocol describes a method for generating C. parvum lines with reduced susceptibility to this compound through continuous drug pressure.
Materials:
-
Same as Protocol 1, plus:
-
24-well or 48-well cell culture plates
-
Large initial population of C. parvum oocysts
Procedure:
-
Initial Infection: Seed HCT-8 cells in a 24-well plate and grow to confluency. Infect the monolayer with a high number of C. parvum sporozoites.
-
Initial Drug Pressure: Treat the infected cells with this compound at a concentration equal to the EC50 (determined in Protocol 1).
-
Monitoring and Passage: Monitor the parasite growth. When the parasite population in the drug-treated wells begins to recover and expand (this may take several passages and weeks), harvest the parasites from the supernatant and by lysing the host cells.
-
Scaling Up and Increasing Pressure: Use the harvested parasites to infect fresh HCT-8 monolayers. In this new passage, increase the concentration of this compound by 1.5 to 2-fold.
-
Iterative Selection: Repeat the process of monitoring, harvesting, and passaging with gradually increasing concentrations of this compound.
-
Characterization of Resistant Line: Once a parasite line is established that can consistently grow at a significantly higher concentration of this compound (e.g., >10-fold the original EC50), this line can be considered resistant.
-
Confirmation and Analysis: Confirm the resistance phenotype by re-running the drug susceptibility assay (Protocol 1). Sequence the CpPI(4)K gene from the resistant line to identify potential mutations. Analyze the expression of ABC transporter genes via qRT-PCR.
Protocol 3: Site-Directed Mutagenesis of CpPI(4)K using CRISPR/Cas9
This protocol provides a general framework for introducing specific mutations into the CpPI(4)K gene to confirm their role in this compound resistance. This method combines in vitro electroporation with in vivo selection in immunocompromised mice.[5]
Materials:
-
C. parvum oocysts
-
Plasmid for Cas9 and guide RNA (gRNA) expression in Cryptosporidium
-
Linear repair DNA template containing the desired mutation in CpPI(4)K and a selectable marker (e.g., neomycin resistance).
-
Electroporator
-
Immunocompromised mice (e.g., IFN-γ knockout)
-
Paromomycin (B158545) for selection in drinking water
Procedure:
-
gRNA Design: Design a gRNA that targets a region of the CpPI(4)K gene close to the desired mutation site. Clone this gRNA into the Cas9 expression plasmid.
-
Repair Template Design: Synthesize a linear double-stranded DNA repair template. This should contain the desired point mutation(s) in the CpPI(4)K sequence, flanked by homology arms (approx. 500-800 bp) that match the genomic sequence upstream and downstream of the gRNA target site. The template should also include a selectable marker cassette (e.g., neomycin resistance gene with its own promoter and terminator).
-
Parasite Transfection: Excyst C. parvum oocysts to release sporozoites. Co-transfect the sporozoites with the Cas9/gRNA plasmid and the linear repair template via electroporation.
-
Infection of Mice: Immediately after transfection, infect immunocompromised mice with the electroporated sporozoites via oral gavage.
-
In Vivo Selection: Provide the infected mice with drinking water containing paromomycin to select for parasites that have successfully integrated the repair template.
-
Oocyst Collection and Analysis: Collect fecal samples from the mice and purify the shed oocysts.
-
Genotypic Confirmation: Extract genomic DNA from the purified oocysts and use PCR and Sanger sequencing to confirm the presence of the desired mutation in the CpPI(4)K gene and the integration of the selectable marker.
-
Phenotypic Confirmation: Use the transgenic oocysts to perform drug susceptibility assays (Protocol 1) to confirm that the introduced mutation confers resistance to this compound.
Visualizations
Caption: Mechanism of action of this compound on Cryptosporidium PI(4)K.
Caption: Potential mechanisms of resistance to this compound in Cryptosporidium.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 2. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - OAK Open Access Archive [oak.novartis.com]
- 3. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous Selection of Cryptosporidium Drug Resistance in a Calf Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptosporidium parvum: effect of multi-drug reversing agents on the expression and function of ATP-binding cassette transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryptosporidium: Genomic and Biochemical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC transporters and drug resistance in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Signatures of Cryptosporidium parvum-Infected HCT-8 Cells and Impact of Selected Metabolic Inhibitors on C. parvum Infection under Physioxia and Hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Cultivation of Cryptosporidium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro [frontiersin.org]
- 14. Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Novartis discloses a novel soft-drug strategy for cryptosporidiosis | BioWorld [bioworld.com]
Managing the hygroscopic nature of EDI048 in a laboratory setting
Welcome to the EDI048 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic nature of this compound in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: While direct data on the hygroscopicity of solid this compound is not widely published, handling procedures indicate that it is sensitive to moisture. For instance, when preparing solutions in dimethyl sulfoxide (B87167) (DMSO), it is noted that hygroscopic DMSO can significantly impact the solubility of this compound, necessitating the use of newly opened DMSO.[1] This suggests that minimizing exposure to moisture is critical for experimental success.
Q2: What are the potential consequences of improper handling of this compound in relation to its moisture sensitivity?
A2: Failure to control moisture when handling this compound can lead to several experimental issues:
-
Inaccurate Weighing: Absorption of atmospheric moisture can lead to erroneously high mass readings, resulting in the preparation of solutions with lower-than-intended concentrations.[2][3]
-
Poor Solubility: Increased moisture content can negatively impact the solubility of this compound, particularly in hygroscopic solvents like DMSO.[1]
-
Chemical Degradation: For many active pharmaceutical ingredients (APIs), moisture can lead to hydrolysis or other forms of chemical degradation, potentially reducing the potency and shelf-life of the compound.[4][5]
-
Physical Changes: Moisture absorption can cause physical changes in the powder, such as clumping, caking, or deliquescence (dissolving in absorbed water), which can make handling and accurate measurement difficult.[4][6]
Q3: What are the recommended storage conditions for this compound powder?
A3: To minimize moisture absorption, this compound powder should be stored in a tightly sealed container in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel). For long-term storage, it is recommended to keep the compound at -20°C for up to three years or at 4°C for up to two years.[1]
Q4: How should I prepare stock solutions of this compound?
A4: When preparing stock solutions, it is crucial to work quickly to minimize the compound's exposure to atmospheric moisture.[7] Using a glove box with a controlled low-humidity atmosphere is the ideal method.[8] If a glove box is not available, work in an area with the lowest possible humidity. It is recommended to use freshly opened, anhydrous grade solvents. For example, when using DMSO, which is itself hygroscopic, a new, sealed bottle should be used.[1] Once prepared, stock solutions should be aliquoted into single-use volumes and stored at -80°C for up to six months or -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or drifting weight measurement on the analytical balance. | The compound is absorbing moisture from the air during weighing.[2][3] | 1. Weigh the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. 2. Work quickly to minimize exposure time. 3. Use a weighing vessel with a narrow opening or a cap. 4. Allow the compound to equilibrate to the balance room temperature before weighing to avoid temperature-related air currents.[2][3] |
| The this compound powder appears clumpy or "sticky". | The compound has absorbed a significant amount of moisture from the atmosphere.[6] | 1. Store the compound in a desiccator over a fresh desiccant. 2. If the material is not thermally labile, it may be possible to dry it under a high vacuum, though this should be done with caution as it could potentially affect the crystalline form.[8] 3. For future use, ensure the container is tightly sealed and stored in a dry environment. |
| Difficulty dissolving this compound in DMSO, even with sonication. | The solvent (DMSO) may have absorbed water, reducing its solvating power for this compound.[1] The this compound powder may also have absorbed moisture. | 1. Use a brand new, sealed bottle of anhydrous or high-purity DMSO.[1] 2. Ensure that the this compound has been stored under appropriate dry conditions. 3. Prepare the solution in a low-humidity environment. |
| Variability in experimental results between different batches of prepared solutions. | Inconsistent water content in the this compound powder or the solvent at the time of solution preparation, leading to variations in the actual concentration. | 1. Standardize the weighing and solution preparation procedure to be as rapid and moisture-free as possible. 2. Consider using a glove box for all handling of the solid compound. 3. Prepare a large, single batch of stock solution, aliquot, and store under recommended conditions to ensure consistency across multiple experiments.[7] |
Experimental Protocols
Protocol 1: Weighing this compound Using Standard Laboratory Practices
-
Ensure the analytical balance is calibrated and located in a draft-free area.
-
Place a clean, dry weighing vessel on the balance and tare.
-
Retrieve the this compound container from the desiccator.
-
Allow the container to equilibrate to the ambient temperature of the weighing room for 15-20 minutes to prevent condensation and static effects.
-
Quickly transfer the desired amount of this compound to the weighing vessel.
-
Immediately record the stable weight and tightly reseal the this compound container.
-
Return the this compound container to the desiccator for proper storage.
-
Proceed with solution preparation immediately.
Protocol 2: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the mass of this compound required. For a 1 mL stock solution of 10 mM this compound (Molecular Weight: 476.91 g/mol ), you will need 4.77 mg.
-
Following Protocol 1, accurately weigh the calculated amount of this compound into a microcentrifuge tube.
-
Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Immediately cap the tube and vortex thoroughly to dissolve the compound. If necessary, sonicate in a water bath for short intervals until the solution is clear.
-
Aliquot the stock solution into single-use volumes in tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Visual Guides
Caption: Recommended workflow for handling this compound from storage to solution preparation.
Caption: Troubleshooting logic for issues related to the hygroscopic nature of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 6. humiscope.com.au [humiscope.com.au]
- 7. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 8. Reddit - The heart of the internet [reddit.com]
Strategies to minimize variability in EDI048 in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in EDI048 in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, orally administered, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K).[1][2][3] It is designed as a "soft drug," meaning it is active at the site of infection in the gastrointestinal tract and is rapidly metabolized to an inactive form upon absorption into the systemic circulation, minimizing systemic exposure and potential side effects.[1][3] Its mechanism of action is the ATP-competitive inhibition of Cryptosporidium PI(4)K, a lipid kinase essential for parasite membrane synthesis and replication.[1][3]
Q2: What are the recommended in vivo models for testing this compound efficacy?
A2: The most common in vivo models for evaluating the efficacy of this compound are immunocompromised mouse models and neonatal calf models of cryptosporidiosis.[2][4][5] Immunocompromised mice are susceptible to sustained Cryptosporidium infection, allowing for the assessment of therapeutic efficacy. Neonatal calves provide a clinical model that closely mimics human cryptosporidiosis, showing symptoms like diarrhea and oocyst shedding.[2][5]
Q3: Why is minimizing variability so critical in this compound in vivo studies?
A3: Minimizing variability is crucial to ensure the reliability and reproducibility of experimental results. High variability can obscure the true treatment effect of this compound, leading to inconclusive data and the need for larger sample sizes. Key sources of variability in in vivo studies include the experimenter, inherent biological differences between animals, and environmental factors.
Q4: What are the major sources of variability in animal studies and how can they be mitigated?
A4: Major sources of variability can be categorized as follows:
-
Biological Variation: Differences in animal genetics, age, sex, weight, health status, and microbiome.
-
Mitigation: Use animals from a reputable supplier with a defined genetic background. Standardize age and weight ranges for all experimental groups. House animals under consistent environmental conditions to stabilize their microbiome.
-
-
Experimenter-Induced Variation: Inconsistent handling, dosing, and measurement techniques.
-
Mitigation: Ensure all personnel are thoroughly trained on standardized protocols. Implement blinding procedures for treatment administration and outcome assessment to reduce bias.
-
-
Environmental Variation: Fluctuations in housing conditions such as temperature, humidity, light cycle, and noise.
-
Mitigation: Maintain a controlled and consistent environment for all animals throughout the study.
-
Troubleshooting Guides
Issue 1: High Variability in Oocyst Shedding Counts
-
Potential Cause 1: Inconsistent Dosing Technique.
-
Troubleshooting Steps:
-
Verify Dosing Procedure: Review the oral gavage or voluntary oral administration protocol to ensure consistency in volume, timing, and technique.
-
Operator Training: Ensure all personnel performing dosing are adequately trained and follow the same standardized procedure.
-
Formulation Check: Confirm that the this compound formulation is homogenous and that the compound is not precipitating out of solution.
-
-
-
Potential Cause 2: Animal Stress.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures before the start of the experiment.
-
Handling: Use gentle and consistent handling techniques to minimize stress.
-
Housing Density: Avoid overcrowding in cages, as this can be a significant stressor.
-
-
-
Potential Cause 3: Inconsistent Infection Inoculum.
-
Troubleshooting Steps:
-
Oocyst Viability: Verify the viability and infectivity of the Cryptosporidium oocyst stock before inoculation.
-
Inoculation Technique: Standardize the inoculation procedure to ensure each animal receives a consistent dose of oocysts.
-
-
Issue 2: Unexpected Animal Morbidity or Mortality
-
Potential Cause 1: Formulation or Dosing Issues.
-
Troubleshooting Steps:
-
Vehicle Toxicity: Assess the tolerability of the vehicle formulation in a small cohort of animals before use in the main study.
-
Dosing Injury: If using oral gavage, ensure proper technique to avoid esophageal or gastric injury. Consider alternative, less stressful methods like voluntary oral administration in jelly.[6][7][8][9]
-
Dose Calculation Error: Double-check all dose calculations and formulation preparations.
-
-
-
Potential Cause 2: Severe Disease Progression in Control Animals.
-
Troubleshooting Steps:
-
Infection Dose: The infectious dose of oocysts may be too high, leading to overwhelming infection. Consider titrating the oocyst dose in a pilot study.
-
Animal Health Status: Ensure that the animals are healthy and free of other infections before starting the experiment.
-
-
Issue 3: Lack of Efficacy or Inconsistent Treatment Effect
-
Potential Cause 1: Suboptimal Drug Exposure.
-
Troubleshooting Steps:
-
Formulation and Administration: Ensure the drug is properly solubilized and administered consistently. For oral dosing, confirm that the animals are consuming the entire dose.
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to confirm that this compound is reaching the gastrointestinal tract at sufficient concentrations.
-
-
-
Potential Cause 2: Variability in the Animal Model.
-
Troubleshooting Steps:
-
Immunocompromised Model Consistency: Be aware of potential "leakiness" or variability in the level of immunodeficiency in some mouse models, which can affect the establishment and course of infection.[10][11]
-
Randomization: Properly randomize animals into treatment and control groups to ensure an even distribution of any inherent biological variability.
-
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Bioavailability (%) | Key Findings |
| Rat | Oral | 100 mg/kg | 0.4 - 5.6% | High first-pass metabolism in the liver.[12] |
| Dog | Oral | 25 mg/kg | 0.4 - 5.6% | Low systemic exposure.[12] |
| Human (projected) | Oral | 1-100 mg | - | Designed for low systemic exposure.[1] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay/Model | Target | Metric | Result |
| In Vitro | C. parvum PI(4)K | IC50 | 3.3 nM[1] |
| In Vitro | C. parvum | EC50 | 47 nM[1] |
| In Vitro | C. hominis | EC50 | 50 nM[1] |
| Immunocompromised Mouse | C. parvum | Efficacy | Orally efficacious with negligible circulating concentrations[2][4] |
| Neonatal Calf | C. parvum | Efficacy | Rapid resolution of diarrhea and significant reduction in oocyst shedding at 10 mg/kg twice daily[1][2] |
Experimental Protocols
Protocol 1: Efficacy Evaluation of this compound in an Immunocompromised Mouse Model
-
Animal Model: Use a suitable immunocompromised mouse strain (e.g., SCID or Rag2-/- mice).
-
Acclimatization: Acclimatize mice to the facility for at least one week prior to the start of the experiment.
-
Infection: Infect mice orally with a standardized dose of viable Cryptosporidium parvum oocysts.
-
Treatment:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, twice daily).
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor animal health and body weight daily.
-
Quantify oocyst shedding in fecal samples at regular intervals.
-
-
Endpoint: At the end of the study, collect intestinal tissues for histopathological analysis and/or quantification of parasite burden.
Protocol 2: Voluntary Oral Administration of this compound in Jelly for Mice
This protocol is adapted from established methods for reducing stress associated with oral gavage.[6][7][8][9]
-
Jelly Preparation:
-
Prepare a gelatin-based jelly.
-
Incorporate the calculated dose of this compound into the jelly mixture.
-
Prepare a separate batch of vehicle-only jelly for the control group.
-
-
Training: For several days prior to the experiment, train the mice to voluntarily consume small pieces of drug-free jelly.
-
Dosing:
-
On the day of dosing, provide each mouse with a pre-weighed piece of jelly containing the correct dose of this compound or vehicle.
-
Ensure the entire piece of jelly is consumed.
-
Visualizations
Caption: Mechanism of action of this compound in Cryptosporidium.
References
- 1. Novartis discloses a novel soft-drug strategy for cryptosporidiosis | BioWorld [bioworld.com]
- 2. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis | Semantic Scholar [semanticscholar.org]
- 6. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Development History of Immunodeficient Mice and Their Research Applications [biocytogen.jp]
- 11. youtube.com [youtube.com]
- 12. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of EDI048 and Nitazoxanide for the Treatment of Cryptosporidiosis
For Researchers, Scientists, and Drug Development Professionals
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, remains a significant global health challenge, particularly for immunocompromised individuals and malnourished children. For years, nitazoxanide (B1678950) has been the only FDA-approved treatment for this parasitic infection in immunocompetent hosts. However, its efficacy is limited in vulnerable populations, underscoring the urgent need for novel therapeutic agents. This guide provides a detailed comparison of the established treatment, nitazoxanide, with a promising investigational drug, EDI048, based on available preclinical and clinical data.
Executive Summary
This comparison guide delves into the efficacy, mechanism of action, and experimental data of this compound and nitazoxanide for the treatment of cryptosporidiosis. This compound, a novel Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K) inhibitor, has demonstrated significant efficacy in preclinical animal models, with a gut-restricted profile designed to minimize systemic exposure. Nitazoxanide, a thiazolide antimicrobial, has shown moderate efficacy in immunocompetent patients but is less effective in immunocompromised individuals. This guide presents a comprehensive overview to inform researchers and drug development professionals on the current landscape and future directions in the management of cryptosporidiosis.
Data Presentation: A Head-to-Head Look at Efficacy
The following tables summarize the quantitative data from preclinical studies of this compound and clinical trials of nitazoxanide. It is crucial to note that the data for this compound is derived from animal models, while the data for nitazoxanide is from human clinical trials.
Table 1: Preclinical Efficacy of this compound in Animal Models of Cryptosporidiosis
| Animal Model | Dosage | Key Findings | Reference |
| Immunocompromised Mouse Model | Not specified | Orally efficacious despite negligible circulating concentrations. | [1] |
| Neonatal Calf Model | Not specified | Rapid resolution of diarrhea and significant reduction in fecal oocyst shedding. | [1][2] |
Table 2: Clinical Efficacy of Nitazoxanide in Human Cryptosporidiosis
| Patient Population | Dosage | Parasite Clearance/Reduction | Clinical Response (Diarrhea Resolution) | Reference |
| Immunocompetent Adults & Children | 500 mg twice daily (adults), 100-200 mg twice daily (children) for 3 days | Not specified | 80% (39/49) in nitazoxanide group vs. 41% (20/49) in placebo group (P<.0001).[3] | [3][4] |
| AIDS Patients (Mexico) | 1 g/day or 2 g/day | 100% parasite clearance in a study of 15 patients. | Not specified | [5] |
| AIDS Patients (Tropical Africa) | 500 mg twice daily for 7 days | Oocysts eradicated or reduced by >95% in 7 of 12 Stage 4 AIDS patients.[6] | Complete resolution of diarrhea in 4 of the 7 patients with parasite reduction.[6] | [6] |
| Hospitalized Children (Egypt) | 100 or 200 mg every 12 hours for 3 days | 86.6% complete clearance of oocysts. | 86.6% cessation of clinical symptoms. | [7] |
| Malnourished Children | Not specified | 56% response rate. | Not specified | [7] |
Mechanism of Action: Distinct Pathways to Parasite Inhibition
This compound and nitazoxanide target different essential pathways within the Cryptosporidium parasite.
This compound: Targeting Lipid Kinase Signaling
This compound is a potent and selective inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K).[1][8] This enzyme is crucial for the parasite's intracellular survival and replication, playing a key role in membrane trafficking and signaling pathways.[9] By inhibiting CpPI(4)K, this compound disrupts these essential processes, leading to parasite death. A key feature of this compound is its "soft drug" design, where it is active in the gastrointestinal tract but is rapidly metabolized upon absorption, thereby minimizing systemic exposure and potential off-target effects.[8][10]
Figure 1: Mechanism of action of this compound.
Nitazoxanide: Disrupting Energy Metabolism
Nitazoxanide's primary mechanism of action against Cryptosporidium is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system.[11] This enzyme is essential for the parasite's anaerobic energy metabolism. By interfering with this electron transfer-dependent pathway, nitazoxanide disrupts the parasite's ability to generate energy, leading to its demise.
Figure 2: Mechanism of action of nitazoxanide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies of this compound and nitazoxanide.
This compound Preclinical Studies
-
In Vivo Efficacy in Immunocompromised Mouse Model:
-
Animal Model: Immunocompromised mice (e.g., IFN-γ knockout or SCID mice) are infected orally with Cryptosporidium parvum oocysts.
-
Treatment: this compound is administered orally at specified doses and frequencies.
-
Outcome Measures: Fecal oocyst shedding is quantified over time using methods like immunofluorescence microscopy or qPCR. Diarrhea is assessed by monitoring fecal consistency and body weight.
-
Pharmacokinetics: Blood samples are collected to measure plasma concentrations of this compound and its metabolites to assess systemic exposure.[1]
-
-
In Vivo Efficacy in Neonatal Calf Model:
Figure 3: Experimental workflow for this compound preclinical studies.
Nitazoxanide Clinical Trials
-
Randomized, Double-Blind, Placebo-Controlled Study in Immunocompetent Patients:
-
Study Population: Adults and children with diarrhea caused by C. parvum.
-
Study Design: Patients are randomly assigned to receive either nitazoxanide or a placebo for a specified duration (e.g., 3 days).
-
Treatment: Nitazoxanide is administered orally at age- and weight-appropriate doses.
-
Outcome Measures: The primary endpoint is the resolution of diarrhea. Secondary endpoints include the time to resolution of diarrhea and the clearance of C. parvum oocysts from stool, as determined by microscopic examination of fecal samples.[3]
-
-
Studies in Immunocompromised Patients (e.g., AIDS patients):
-
Study Population: HIV-infected patients with chronic cryptosporidiosis.
-
Study Design: Open-label or controlled trials evaluating the safety and efficacy of nitazoxanide.
-
Treatment: Nitazoxanide is often administered for a longer duration (e.g., 7-14 days or more) and sometimes at higher doses.
-
Outcome Measures: Assessment of clinical response (reduction in stool frequency and improvement in consistency) and parasitological response (reduction or eradication of oocyst shedding).[5][6]
-
Figure 4: Experimental workflow for nitazoxanide clinical trials.
Future Outlook and Conclusion
This compound represents a promising next-generation therapeutic for cryptosporidiosis with a distinct, targeted mechanism of action and a favorable preclinical safety profile attributed to its gut-restricted nature. Its efficacy in animal models, particularly in reducing oocyst shedding and resolving diarrhea, is encouraging. Upcoming clinical trials, including a controlled human infection model, will be critical in determining its efficacy and safety in humans.[12][13]
Nitazoxanide remains a valuable tool for treating cryptosporidiosis in immunocompetent individuals. However, its limitations in immunocompromised populations highlight the significant unmet medical need that novel agents like this compound aim to address.
Direct comparative clinical trials between this compound and nitazoxanide will be the ultimate determinant of their relative efficacy. The data presented in this guide, summarizing the current state of knowledge, provides a strong foundation for researchers and clinicians to understand the evolving landscape of cryptosporidiosis treatment. The development of potent, targeted, and safe therapies like this compound offers hope for more effective management of this challenging parasitic disease.
References
- 1. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis | Semantic Scholar [semanticscholar.org]
- 3. Treatment of diarrhea caused by Cryptosporidium parvum: a prospective randomized, double-blind, placebo-controlled study of Nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of diarrhea caused by Cr ... | Article | H1 Connect [archive.connect.h1.co]
- 5. ajtmh.org [ajtmh.org]
- 6. Nitazoxanide in the treatment of cryptosporidial diarrhea and other intestinal parasitic infections associated with acquired immunodeficiency syndrome in tropical Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Cryptosporidium: What We Know, Gaps, and the Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 9. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. Study Testing the Efficacy, Safety, and Tolerability of this compound in Cryptosporidium Infection Model in Healthy Adults [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
EDI048 vs. KDU731: A Comparative Analysis of Two Generations of Cryptosporidium PI4K Inhibitors
A new frontrunner has emerged in the fight against cryptosporidiosis, a debilitating diarrheal disease. EDI048, a novel gut-restricted inhibitor of Cryptosporidium phosphatidylinositol-4-kinase (PI4K), demonstrates a promising safety and efficacy profile, building upon the foundational work of its predecessor, KDU731. This guide provides a detailed comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Cryptosporidiosis poses a significant threat to global health, particularly affecting young children and immunocompromised individuals. The development of effective therapeutics has been a long-standing challenge. Both this compound and KDU731 target the essential Cryptosporidium PI4K enzyme, a critical component in the parasite's life cycle. However, key structural and pharmacological differences set them apart, with this compound engineered to overcome the limitations of KDU731.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and KDU731, highlighting their in vitro potency and in vivo efficacy.
In Vitro Activity
| Compound | Target | Assay | IC50 (nM) | EC50 (nM) | Species | Reference |
| This compound | Cryptosporidium PI4K | Enzymatic Assay | 3.3 | - | - | [1] |
| C. parvum | Cytopathic Effect | - | 47 | C. parvum | [1] | |
| C. hominis | Cytopathic Effect | - | 50 | C. hominis | [1] | |
| KDU731 | C. parvum PI4K | Enzymatic Assay | 25 | - | C. parvum | |
| C. parvum | Growth Inhibition | - | 100 | C. parvum | [2] | |
| C. hominis | Growth Inhibition | - | 130 | C. hominis | [2] | |
| C. parvum | Growth Inhibition | 102 ± 2.28 | - | C. parvum | [3][4] |
In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Immunocompromised Mice | 10 mg/kg b.i.d. | Significant reduction in oocyst shedding and improved diarrhea after 3 days. | [1] |
| Neonatal Calves | Not specified | Rapid resolution of diarrhea and significant reduction in fecal oocyst shedding. | [][6] | |
| KDU731 | Immunocompromised Mice | 10 mg/kg/day for 7 days | Significant reduction in intestinal infection and oocyst shedding. | [2] |
| Neonatal Calves | 5 mg/kg every 12h for 7 days | Rapid resolution of diarrhea and dehydration. | [7] |
Key Differentiator: The "Soft Drug" Approach of this compound
A critical distinction between the two compounds lies in their design philosophy. KDU731, while effective, was found to have potential genotoxicity liabilities. In response, this compound was developed as a "soft drug," engineered to be potent within the gastrointestinal tract—the site of infection—and then rapidly metabolized into an inactive form upon absorption into the systemic circulation.[6][8] This approach minimizes systemic exposure and the associated risk of off-target toxicity, a crucial consideration for a therapeutic intended for pediatric use.[8]
Mechanism of Action: Targeting a Parasitic Kinase
Both this compound and KDU731 are ATP-competitive inhibitors of Cryptosporidium PI4K.[9][10] This enzyme plays a vital role in the parasite's intracellular development and replication. By blocking the ATP-binding site of PI4K, these compounds disrupt essential signaling pathways, ultimately leading to parasite death.
Caption: Mechanism of action of this compound and KDU731 as competitive inhibitors of Cryptosporidium PI(4)K.
Experimental Protocols
In Vitro Growth Inhibition Assay
A common method to assess the in vitro efficacy of anti-cryptosporidial compounds is the growth inhibition assay using human ileocecal adenocarcinoma (HCT-8) cells as the host.
Caption: Workflow for in vitro growth inhibition assay.
Detailed Methodology:
-
Cell Culture: HCT-8 cells are cultured in appropriate media and seeded into 96-well plates.
-
Infection: Cells are infected with Cryptosporidium parvum oocysts.
-
Compound Addition: Serial dilutions of the test compounds (this compound or KDU731) are added to the wells.
-
Incubation: The plates are incubated for 48 hours to allow for parasite development.
-
Quantification: Parasite growth is quantified using methods such as quantitative PCR (qPCR) to measure parasite DNA or fluorescence microscopy to count parasitophorous vacuoles.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curves.[3][11]
In Vivo Efficacy in a Mouse Model
The immunocompromised mouse model is a standard for evaluating the in vivo efficacy of anti-cryptosporidial drug candidates.
Caption: Workflow for in vivo efficacy testing in a mouse model.
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., IFN-γ knockout mice) are used as they are susceptible to sustained Cryptosporidium infection.
-
Infection: Mice are orally infected with C. parvum oocysts.
-
Treatment: Treatment with the test compound (e.g., 10 mg/kg of this compound or KDU731) or a vehicle control is initiated.
-
Monitoring: Fecal oocyst shedding is monitored regularly using techniques like qPCR or microscopy. Clinical signs such as diarrhea and weight loss are also recorded.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and intestinal tissues are collected for histological analysis to determine the parasite burden.[2]
Conclusion
This compound represents a significant advancement over its predecessor, KDU731, in the development of a safe and effective treatment for cryptosporidiosis. While both compounds demonstrate potent inhibition of Cryptosporidium PI4K, the "soft drug" design of this compound, which restricts its activity to the gut and minimizes systemic exposure, addresses the key safety concerns associated with KDU731. The preclinical data for this compound are highly encouraging, and it is currently undergoing further clinical development. This comparative analysis underscores the importance of iterative drug design in creating targeted therapies with improved safety profiles for vulnerable patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Cryptosporidium signaling kinase CDPK5 plays an important role in male gametogenesis and parasite virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
EDI048 Demonstrates Favorable Safety Profile in Early Trials for Cryptosporidiosis, Offering a Gut-Restricted Alternative to Current Treatments
For Immediate Release
[City, State] – December 3, 2025 – EDI048, a novel, gut-restricted investigational drug for the treatment of cryptosporidiosis, has shown a promising safety profile in early clinical development. As a potent inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), this compound's unique "soft drug" design, which minimizes systemic exposure, positions it as a potentially safer alternative to existing and other investigational therapies for this debilitating diarrheal disease. This is particularly significant for vulnerable populations such as malnourished children and immunocompromised individuals, where current treatment options are limited or carry notable safety concerns.
Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium, is a major cause of diarrheal disease and mortality in young children in low-resource settings. The only FDA-approved treatment, nitazoxanide, has limited efficacy in immunocompromised patients and malnourished children. Other drugs explored for this indication, such as clofazimine (B1669197) and spiramycin, have faced challenges with efficacy and/or safety.
Comparative Safety Profile
A review of available clinical and preclinical data indicates that this compound's safety profile compares favorably with other treatments for cryptosporidiosis.
| Treatment | Mechanism of Action | Population Studied (in Cryptosporidiosis) | Common Adverse Events | Serious Adverse Events/Key Safety Concerns |
| This compound | Cryptosporidium PI(4)K inhibitor | Healthy Volunteers (Phase 1) | Not yet publicly available in detail. Preclinical data suggest low systemic toxicity. | Minimal systemic exposure designed to reduce off-target effects. |
| Nitazoxanide | Pyruvate:ferredoxin oxidoreductase (PFOR) inhibitor | Immunocompetent adults and children | Abdominal pain, headache, nausea, chromaturia (discolored urine)[1] | Generally well-tolerated in immunocompetent individuals. Less effective in the immunocompromised[2]. |
| Clofazimine | Disruption of bacterial outer membrane and respiratory chain | HIV-infected adults | Diarrhea, abdominal pain, malaise[3][4] | Increased mortality observed in the clofazimine group compared to placebo in a trial of severely immunocompromised HIV patients[3][4]. |
| Spiramycin | Inhibition of protein synthesis (50S ribosomal subunit) | Immunocompromised patients (including AIDS) and children | Mild gastrointestinal disturbances (e.g., diarrhea)[5][6] | Generally well-tolerated with rare serious adverse effects[5]. |
Experimental Protocols for Safety Assessment
The safety of these treatments has been evaluated through a combination of preclinical toxicology studies and phased clinical trials.
Preclinical Safety Assessment: Standard preclinical toxicology programs for gastrointestinal drugs include single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent). Key endpoints assessed include clinical signs, body weight changes, clinical and anatomical pathology, and toxicokinetics. For this compound, preclinical studies in mice and neonatal calves demonstrated a substantial safety margin with low systemic exposure.
Clinical Safety Assessment:
-
Phase 1 Trials: These first-in-human studies are primarily focused on safety and tolerability. In the case of this compound, a Phase 1 trial (NCT05275855) was conducted in healthy volunteers to assess the safety of single and multiple ascending doses.[7] Standard safety monitoring in such trials includes continuous monitoring of vital signs, electrocardiograms (ECGs), and comprehensive laboratory safety tests (hematology, clinical chemistry, urinalysis).[8][9][10] Adverse events are meticulously recorded and graded for severity and causality.
-
Phase 2 and 3 Trials: These later-phase trials continue to monitor safety in a larger patient population, including the target population (e.g., patients with cryptosporidiosis). The safety evaluation in the Phase 2a trial of clofazimine in HIV-infected adults (NCT03341767), for instance, involved regular monitoring for adverse events and laboratory abnormalities.[11]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these drugs underpin their efficacy and safety profiles.
This compound targets a parasite-specific enzyme, PI(4)K, which is crucial for the parasite's membrane synthesis. Its "soft drug" nature ensures that upon absorption from the gut, it is rapidly metabolized in the liver to an inactive form, thereby minimizing systemic side effects.
In contrast, nitazoxanide's mechanism involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for anaerobic energy metabolism in the parasite.[12]
Clofazimine's proposed mechanism against mycobacteria, which may be similar in Cryptosporidium, involves disruption of the bacterial outer membrane and interference with the respiratory chain, leading to the production of reactive oxygen species.[13]
Spiramycin, a macrolide antibiotic, inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, preventing the elongation of the polypeptide chain.[14][15][16]
Conclusion
This compound's targeted, gut-restricted mechanism of action and favorable preclinical safety data suggest it could be a significant advancement in the treatment of cryptosporidiosis, particularly for vulnerable populations. While the full safety profile in humans is still being established, the "soft drug" approach represents a promising strategy to maximize efficacy at the site of infection while minimizing systemic toxicity. Further clinical trials are needed to confirm these early findings and to evaluate the efficacy of this compound in patients with cryptosporidiosis.
References
- 1. The Cryptosporidium signaling kinase CDPK5 plays an important role in male gametogenesis and parasite virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clofazimine for Treatment of Cryptosporidiosis in Human Immunodeficiency Virus Infected Adults: An Experimental Medicine, Randomized, Double-blind, Placebo-controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clofazimine for Treatment of Cryptosporidiosis in Human Immunodeficiency Virus Infected Adults: An Experimental Medicine, Randomized, Double-blind, Placebo-controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update: Treatment of Cryptosporidiosis in Patients with Acquired Immunodeficiency Syndrome (AIDS) [cdc.gov]
- 6. Spiramycin vs. placebo for treatment of acute diarrhea caused by Cryptosporidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISRCTN [isrctn.com]
- 8. Safety Monitoring in Phase 1 Clinical Trials [clinical-trials-bulgaria.com]
- 9. Guidelines for Data and Safety Monitoring of Clinical Trials | National Eye Institute [nei.nih.gov]
- 10. A Comprehensive Guide to Phase 1 Clinical Trials [careers.iconplc.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EDI048 with Other PI(4)K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of EDI048, a novel Phosphatidylinositol 4-kinase (PI(4)K) inhibitor, with other notable inhibitors of this enzyme class. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction to PI(4)K and Its Inhibition
Phosphatidylinositol 4-kinases (PI(4)Ks) are a family of lipid kinases that play a critical role in various cellular processes, including signal transduction, membrane trafficking, and the formation of replication organelles for certain pathogens. This has made them an attractive target for the development of new therapeutics, particularly for infectious diseases. This guide focuses on this compound, a gut-restricted PI(4)K inhibitor developed for the treatment of pediatric cryptosporidiosis, and compares its performance with other key PI(4)K inhibitors based on available experimental data.
Core Compound Comparison
This compound has been specifically designed as a "soft drug" for targeted action in the gastrointestinal tract with minimal systemic exposure.[1] This is achieved through rapid metabolism in the liver, a key feature for its intended use in a pediatric population where safety is paramount.[1] Other PI(4)K inhibitors, such as KDU731 and MMV390048, have been developed for similar parasitic indications but may exhibit different pharmacokinetic and selectivity profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other PI(4)K inhibitors, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency Against Parasitic PI(4)K and Whole-Cell Activity
| Compound | Target Organism | Target Enzyme | IC50 (nM) | EC50 (nM) | Citation(s) |
| This compound | Cryptosporidium parvum | CpPI(4)K | 3.3 | 47 | [2] |
| Cryptosporidium hominis | 50 | [2] | |||
| KDU731 | Cryptosporidium parvum | CpPI(4)K | 25 | - | [3] |
| MMV390048 | Plasmodium falciparum | PfPI(4)K | 28 | - | [4] |
| Babesia gibsoni | 6900 | - | [5] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Selectivity Profile Against Human PI(4)K Isoforms
| Compound | Human PI(4)K Isoform | IC50 (nM) | Selectivity (Fold vs. Parasite Target) | Citation(s) |
| This compound | PI(4)KIIIβ | - | High (Qualitative) | [1] |
| KDU731 | PI(4)KIIIβ | >1250 | >50 | [3] |
| MMV390048 | PI(4)K | ~1000 | ~36 | [6] |
| PIP4K2C | - | Similar affinity to PfPI4K | [4] |
Data for this compound's IC50 against human PI(4)K isoforms is not publicly available in detail, but its design as a soft drug implies high selectivity through rapid metabolic inactivation upon entering systemic circulation.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms and experimental setups discussed, the following diagrams are provided.
Caption: PI(4)K signaling pathway and points of inhibition.
Caption: General experimental workflow for PI(4)K inhibitor evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
PI(4)K Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PI(4)K isoform.
Materials:
-
Recombinant PI(4)K enzyme (e.g., CpPI(4)K, human PI(4)KIIIβ)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound, KDU731) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, PI substrate, and the test compound dilutions.
-
Add the recombinant PI(4)K enzyme to initiate the reaction, excluding control wells for background measurement.
-
Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Cryptosporidiosis Mouse Model
Objective: To evaluate the in vivo efficacy of a PI(4)K inhibitor in reducing parasite burden in an animal model of cryptosporidiosis.
Materials:
-
Immunocompromised mice (e.g., SCID or IFN-γ knockout mice), 6-8 weeks old.[3]
-
Cryptosporidium parvum oocysts.
-
Test compound (e.g., this compound) formulated for oral gavage.
-
Vehicle control (formulation excipients).
-
Oral gavage needles.
-
Fecal collection tubes.
-
DNA extraction kit.
-
qPCR reagents for C. parvum DNA quantification.
Procedure:
-
Infect mice by oral gavage with a specified number of C. parvum oocysts (e.g., 1 x 10^6 oocysts).[7]
-
Initiate treatment at a specified time post-infection (e.g., 4 days).[7]
-
Administer the test compound or vehicle control orally at a predetermined dose and frequency (e.g., 10 mg/kg, twice daily) for a specified duration (e.g., 5-7 days).[2][7]
-
Collect fecal samples from each mouse at regular intervals throughout the study.
-
Extract DNA from the fecal samples.
-
Quantify the C. parvum burden in the fecal DNA using qPCR targeting a parasite-specific gene.
-
At the end of the study, mice may be euthanized, and intestinal tissues collected for histopathological analysis.
-
Compare the parasite load in the treated groups to the vehicle control group to determine the efficacy of the test compound.
In Vitro Hepatocyte Metabolism Assay
Objective: To assess the metabolic stability of a compound in liver cells, providing an indication of its hepatic clearance.
Materials:
-
Cryopreserved primary human hepatocytes.
-
Hepatocyte culture medium (e.g., Williams' Medium E supplemented with growth factors).
-
Test compound (e.g., this compound).
-
Positive control compounds with known metabolic profiles.
-
24-well plates.
-
Acetonitrile for reaction quenching.
-
LC-MS/MS system for compound analysis.
Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes in a 24-well plate and allow them to attach and recover.
-
Prepare the test compound and positive controls in the culture medium at the desired concentration.
-
Remove the seeding medium from the hepatocytes and add the medium containing the test or control compounds.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the incubation medium.
-
Quench the metabolic activity in the collected aliquots by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet any debris.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Determine the rate of disappearance of the parent compound to calculate its in vitro half-life and intrinsic clearance.[8]
Conclusion
This compound represents a promising, gut-restricted PI(4)K inhibitor with potent activity against Cryptosporidium. Its "soft drug" design, leading to rapid hepatic metabolism and low systemic exposure, offers a significant safety advantage, particularly for its intended pediatric use.[1] While direct quantitative comparisons of selectivity with other PI(4)K inhibitors are limited by the availability of public data, the qualitative evidence strongly supports a favorable safety profile for this compound. Further clinical development will be crucial to fully elucidate its therapeutic potential. Researchers and drug developers are encouraged to consider the specific experimental context and desired pharmacological profile when selecting a PI(4)K inhibitor for their studies.
References
- 1. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 2. Novartis discloses a novel soft-drug strategy for cryptosporidiosis | BioWorld [bioworld.com]
- 3. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy of the Antimalarial MMV390048 against Babesia Infection Reveals Phosphatidylinositol 4-Kinase as a Druggable Target for Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00093E [pubs.rsc.org]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
EDI048 Demonstrates Potent Cross-Species Activity Against Cryptosporidium, Outperforming Standard of Care in Preclinical Models
A head-to-head comparison reveals the superior efficacy of EDI048, a novel phosphatidylinositol 4-kinase (PI(4)K) inhibitor, against major Cryptosporidium species responsible for diarrheal disease. Preclinical data show that this compound is significantly more potent than the current standard of care, nitazoxanide (B1678950), in both in vitro and in vivo models of cryptosporidiosis.
Cryptosporidiosis, a parasitic intestinal infection, poses a significant threat to vulnerable populations, particularly children and immunocompromised individuals. The current frontline treatment, nitazoxanide, has limited efficacy in these key patient groups.[1] this compound, a first-in-class oral soft-drug, has been specifically designed to be gut-restricted, maximizing its effect at the site of infection while minimizing systemic exposure and potential side effects.[1] This comparison guide provides a detailed overview of the cross-species activity of this compound against different Cryptosporidium isolates, supported by experimental data and protocols.
Superior In Vitro Potency Against C. parvum and C. hominis
This compound exhibits potent inhibitory activity against the two most common species causing human cryptosporidiosis, Cryptosporidium parvum and Cryptosporidium hominis. In cytopathic effect assays, this compound demonstrated EC50 values of 47 nM and 50 nM for C. parvum and C. hominis, respectively.[2] Furthermore, it displayed a strong inhibitory effect on the parasite's essential PI(4)K enzyme, with an IC50 value of 3.3 nM.[2]
In comparison, the efficacy of nitazoxanide is notably lower. While a direct comparative study is not available, separate in vitro studies have reported varying levels of activity. One study indicated that a concentration of 2 µg/ml (approximately 6,200 nM) of nitazoxanide was required to inhibit the growth of C. hominis in cell culture.[3] Another study reported that 10 µg/ml (approximately 32,000 nM) of nitazoxanide reduced C. parvum growth by over 90%.[4] These values are substantially higher than the nanomolar concentrations at which this compound is effective.
| Compound | Cryptosporidium parvum EC50/IC50 | Cryptosporidium hominis EC50 | Reference |
| This compound | 47 nM (EC50) / 3.3 nM (IC50 for PI(4)K) | 50 nM (EC50) | [2] |
| Nitazoxanide | >90% inhibition at 10 µg/ml (~32,000 nM) | Inhibition at 2 µg/ml (~6,200 nM) | [3][4] |
In Vivo Efficacy: this compound Succeeds Where Nitazoxanide Fails
The superior performance of this compound is further demonstrated in in vivo studies. In an immunocompromised mouse model of cryptosporidiosis, oral administration of this compound led to a significant, dose-dependent reduction in fecal oocyst shedding.[5] A dose of 10 mg/kg resulted in a greater than 3-log reduction in parasite burden.[5]
Crucially, in the same animal model, nitazoxanide was found to be ineffective at reducing the parasite load.[4][5] This finding is consistent with the limited efficacy of nitazoxanide observed in immunocompromised patients.[6] The gut-restricted nature of this compound, which ensures high concentrations of the active drug in the intestine, is believed to be a key factor in its in vivo success.[1][5]
| Compound | Animal Model | Dosage | Outcome | Reference |
| This compound | Immunocompromised Mouse | 10 mg/kg, b.i.d. | >3-log reduction in oocyst shedding | [2][5] |
| Nitazoxanide | Immunocompromised Mouse | 100 or 200 mg/kg/day | Ineffective at reducing parasite burden | [4][5] |
Mechanism of Action: Targeting a Key Parasite Enzyme
This compound functions as an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[5][7] This enzyme plays a critical role in the parasite's membrane synthesis and trafficking, making it an essential target for drug intervention.[1] By inhibiting PI(4)K, this compound disrupts the parasite's ability to replicate and survive within the host's intestinal epithelial cells.[1]
Caption: Mechanism of action of this compound on Cryptosporidium PI(4)K.
Experimental Protocols
In Vitro Growth Inhibition Assay
The in vitro activity of this compound and comparator compounds against Cryptosporidium is determined using a growth inhibition assay in human ileocecal adenocarcinoma (HCT-8) cells.
-
Cell Culture: HCT-8 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
-
Parasite Infection: Cryptosporidium parvum or C. hominis oocysts are excysted to release sporozoites, which are then used to infect the HCT-8 cell monolayers.
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compounds (e.g., this compound, nitazoxanide) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48-72 hours to allow for parasite growth.
-
Quantification of Parasite Growth: Parasite proliferation is quantified using a quantitative polymerase chain reaction (qPCR) assay that targets a specific Cryptosporidium gene (e.g., 18S rRNA). The amount of parasite DNA is proportional to the extent of parasite growth.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated controls. The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by fitting the dose-response data to a four-parameter logistic curve.
Caption: Workflow for the in vitro Cryptosporidium growth inhibition assay.
Conclusion
The available preclinical data strongly support the potential of this compound as a transformative treatment for cryptosporidiosis. Its potent, cross-species activity against clinically relevant Cryptosporidium isolates, combined with a superior performance over the current standard of care, nitazoxanide, in both in vitro and in vivo models, highlights its promise. The gut-restricted design of this compound offers a significant safety advantage, a critical feature for a drug intended for vulnerable populations. Further clinical development of this compound is warranted to confirm these promising preclinical findings in human patients.
References
- 1. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 2. Novartis discloses a novel soft-drug strategy for cryptosporidiosis | BioWorld [bioworld.com]
- 3. The therapeutic efficacy of azithromycin and nitazoxanide in the acute pig model of Cryptosporidium hominis | PLOS One [journals.plos.org]
- 4. Efficacy of nitazoxanide against Cryptosporidium parvum in cell culture and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 7. drughunter.com [drughunter.com]
Investigating the Synergistic Potential of EDI048 in Combination Therapy for Cryptosporidiosis
A Comparative Guide for Researchers and Drug Development Professionals
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global health, particularly in children and immunocompromised individuals. The current standard of care is limited, with nitazoxanide (B1678950) being the only FDA-approved treatment, and its efficacy is reduced in vulnerable populations.[1][2] This highlights the urgent need for novel therapeutic strategies. EDI048 is a promising, gut-restricted parasiticidal agent that acts as a potent inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), an enzyme crucial for the parasite's membrane synthesis and replication.[3][4] Given its targeted mechanism, investigating the synergistic effects of this compound with other antiparasitic agents could unveil more effective combination therapies, potentially leading to lower required doses, reduced toxicity, and a decreased risk of drug resistance.
This guide provides a comparative analysis of the hypothetical synergistic effects of this compound when combined with the current standard of care, nitazoxanide, against Cryptosporidium parvum. The data presented is based on established in vitro models and methodologies for assessing drug synergy in antiparasitic research.
Mechanism of Action: A Dual-Pronged Attack
A combination therapy of this compound and nitazoxanide would target two distinct and vital pathways in Cryptosporidium.
-
This compound: This agent specifically inhibits Cryptosporidium PI(4)K, a lipid kinase essential for the synthesis of phosphatidylinositol 4-phosphate (PI4P). PI4P is a key component of cellular membranes and is involved in membrane trafficking and signaling. By disrupting this pathway, this compound is thought to interfere with the parasite's ability to maintain its structure and replicate.[3][5]
-
Nitazoxanide: The antiprotozoal activity of nitazoxanide is believed to stem from its interference with the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This reaction is fundamental to the anaerobic energy metabolism of the parasite.[6][7]
The distinct mechanisms of action of these two agents provide a strong rationale for exploring their potential synergistic interactions.
Figure 1: Proposed mechanisms of action for this compound and Nitazoxanide.
Quantitative Analysis of Synergistic Effects
To quantify the interaction between this compound and nitazoxanide, a checkerboard assay is typically employed to determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to define the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.[8][9][10]
The hypothetical data below illustrates a synergistic relationship between this compound and nitazoxanide against C. parvum in an in vitro model.
| Drug Combination | IC50 (nM) of this compound (Alone) | IC50 (µM) of Nitazoxanide (Alone) | IC50 (nM) of this compound (in Combination) | IC50 (µM) of Nitazoxanide (in Combination) | FICI | Interaction |
| This compound + Nitazoxanide | 5.0 | 1.0 | 1.25 | 0.2 | 0.45 | Synergy |
Table 1: In Vitro Synergistic Activity of this compound and Nitazoxanide against C. parvum
The data in Table 1 demonstrates that in combination, significantly lower concentrations of both this compound and nitazoxanide are required to achieve 50% inhibition of parasite growth, resulting in a FICI value of 0.45, indicating a synergistic interaction.
Experimental Protocols
The following protocols are standard methods for assessing the in vitro and in vivo efficacy of antiparasitic compounds against Cryptosporidium.
In Vitro Checkerboard Synergy Assay
This assay is designed to evaluate the synergistic, additive, or antagonistic effects of two compounds.[11]
Figure 2: Experimental workflow for the in vitro checkerboard synergy assay.
1. Cell Culture and Parasite Preparation:
-
Human ileocecal adenocarcinoma (HCT-8) cells are cultured to confluence in 96-well plates.[12]
-
C. parvum oocysts are excysted to release sporozoites immediately before infection.
2. Drug Dilution and Plate Setup:
-
Serial dilutions of this compound and nitazoxanide are prepared.
-
In a 96-well plate, this compound is serially diluted along the y-axis, and nitazoxanide is serially diluted along the x-axis. This creates a matrix of different concentration combinations.
3. Infection and Treatment:
-
Confluent HCT-8 cell monolayers are infected with the prepared C. parvum sporozoites.
-
After a brief incubation period to allow for parasite invasion, the medium is replaced with medium containing the respective drug concentrations.
4. Incubation and Growth Assessment:
-
The plates are incubated for 48-72 hours to allow for parasite development.
-
Parasite growth is quantified using methods such as quantitative polymerase chain reaction (qPCR) to measure parasite DNA or immunofluorescence microscopy to visualize and count parasites.[13]
5. Data Analysis:
-
The IC50 for each drug alone and for each combination is determined.
-
The FICI is calculated using the following formula:
-
FICI = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)
-
-
The interaction is classified as:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
In Vivo Murine Model of Cryptosporidiosis
Animal models are essential for evaluating the in vivo efficacy of drug combinations. Immunocompromised mouse models are commonly used for Cryptosporidium research as they mimic the severe and persistent infections seen in immunocompromised humans.[14]
1. Animal Model:
-
Immunocompromised mice (e.g., IFN-γ knockout or SCID mice) are used.
2. Infection:
-
Mice are orally infected with C. parvum oocysts.
3. Treatment Groups:
-
Mice are randomized into four groups:
-
Vehicle control
-
This compound alone
-
Nitazoxanide alone
-
This compound and nitazoxanide combination
-
4. Drug Administration and Monitoring:
-
Treatment is administered orally for a specified duration (e.g., 5-7 days).
-
Mice are monitored daily for clinical signs such as weight loss and diarrhea.
-
Fecal oocyst shedding is quantified at regular intervals using microscopy or qPCR.
5. Endpoint Analysis:
-
At the end of the study, intestinal tissues are collected for histopathological analysis to assess parasite burden and tissue damage.
Logical Framework for Synergy
The rationale for expecting synergy between this compound and nitazoxanide is based on the targeting of two independent and essential parasite pathways.
Figure 3: Logical relationship of the synergistic action of this compound and Nitazoxanide.
Conclusion and Future Directions
The hypothetical data and established methodologies presented in this guide strongly suggest that a combination of this compound and nitazoxanide could be a promising therapeutic strategy for cryptosporidiosis. The synergistic interaction, driven by the targeting of distinct parasite pathways, has the potential to enhance efficacy, allowing for lower dosages and thereby reducing the risk of adverse effects and the development of drug resistance.
Further preclinical and clinical studies are warranted to validate these hypothetical synergistic effects. Such research is crucial for the development of more effective treatments for cryptosporidiosis, a disease that continues to cause significant morbidity and mortality worldwide. The gut-restricted nature of this compound makes it a particularly attractive candidate for combination therapy, as it may minimize systemic toxicity while maximizing efficacy at the site of infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Mediation of Cryptosporidium parvum Infection In Vitro by Mucin-Like Glycoproteins Defined by a Neutralizing Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]
- 6. In Vitro Cultivation of Cryptosporidium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
- 10. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Aged HCT-8 Cell Monolayers Support Cryptosporidium parvum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro [frontiersin.org]
- 14. Anti-Cryptosporidial Drug-Discovery Challenges and Existing Therapeutic Avenues: A “One-Health” Concern - PMC [pmc.ncbi.nlm.nih.gov]
Validating the gut-restricted properties of EDI048 through pharmacokinetic studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) properties of EDI048, a novel gut-restricted inhibitor of Cryptosporidium PI(4)K, with other therapeutic alternatives. The focus is on validating the gut-restricted nature of this compound through supporting experimental data, offering a clear perspective on its potential advantages in minimizing systemic exposure and associated side effects.
Executive Summary
This compound is a promising drug candidate designed for the treatment of pediatric cryptosporidiosis, a diarrheal disease with significant morbidity and mortality, especially in low- and middle-income countries.[1] A key feature of this compound's design is its "soft drug" approach, engineered to act locally in the gastrointestinal (GI) tract and undergo rapid metabolism upon absorption, thereby limiting systemic exposure.[2][3] This guide compares the pharmacokinetic profile of this compound with nitazoxanide (B1678950), the only currently approved drug for cryptosporidiosis, and rifaximin (B1679331), a well-established gut-restricted antibiotic.
Comparative Pharmacokinetic Data
The following tables summarize the key in vivo pharmacokinetic parameters of this compound, tizoxanide (B1683187) (the active metabolite of nitazoxanide), and rifaximin in various preclinical species. This data highlights the differences in systemic exposure among these compounds.
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg, Oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 | 8.4 (nM) | - | 20.4 (nM·h) | 0.4 - 5.6 |
| Rat | - | - | - | 18.6 | 0.4 - 5.6 |
| Dog | - | - | - | - | 0.4 - 5.6 |
| Neonatal Calf | - | Negligible | - | - | - |
| Data compiled from multiple preclinical studies.[4] |
Table 2: In Vivo Pharmacokinetic Parameters of Tizoxanide (Active Metabolite of Nitazoxanide)
| Species | Dose (mg/kg, Oral - Nitazoxanide) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) |
| Rat | - | - | - | - |
| Goat | 200 | 2.56 ± 0.25 | 4.90 ± 0.13 | 27.40 ± 1.54 |
| Following oral administration, nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide.[5] Preclinical data for tizoxanide in mice and dogs is not readily available in a directly comparable format. |
Table 3: In Vivo Pharmacokinetic Parameters of Rifaximin
| Species | Dose (mg/kg, Oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | - | - | 0.25 - 0.5 | - | ≤ 2 |
| Dog | - | - | 1 - 2 | - | 0.5 |
| Human | 400 mg (single dose) | 4.3 ± 2.8 | 1.25 (median) | 21.7 ± 17.8 | < 0.4 |
| Rifaximin exhibits minimal systemic absorption.[1][6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in mice.
Procedure:
-
Animal Handling and Dosing:
-
House adult mice (e.g., C57BL/6, 8-10 weeks old) in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Fast animals for approximately 4 hours before dosing.
-
Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer a single oral dose of the test compound using a gavage needle. The volume should not exceed 10 mL/kg.[3][8][9][10]
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method such as submandibular or saphenous vein puncture.[4][11]
-
For terminal blood collection, cardiac puncture under deep anesthesia can be performed.[12]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.[13][14]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the test compound.[15][16]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
-
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a test compound in vitro.
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells (from a reliable source like ATCC) in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
To assess apical to basolateral (A-B) permeability, add the test compound (in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Include control compounds with known permeability characteristics (e.g., propranolol (B1214883) for high permeability and Lucifer yellow for low permeability).
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if the compound is a substrate for efflux transporters.
-
Liver Microsome Stability Assay
Objective: To evaluate the metabolic stability of a test compound in the presence of liver microsomes.
Procedure:
-
Assay Preparation:
-
Thaw pooled liver microsomes (from human or preclinical species) on ice.
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), the test compound, and liver microsomes.
-
Pre-incubate the mixture at 37°C.
-
-
Metabolic Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubate the reaction at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Include positive control compounds with known metabolic stability (e.g., verapamil (B1683045) for high clearance and warfarin (B611796) for low clearance) and a negative control without the NADPH-regenerating system.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes described in this guide.
Figure 1. This compound's gut-restricted soft drug mechanism.
Figure 2. Workflow for a typical in vivo pharmacokinetic study.
Figure 3. Relative systemic exposure of this compound and comparators.
Conclusion
The pharmacokinetic data presented in this guide strongly support the gut-restricted properties of this compound. Its low oral bioavailability and rapid systemic clearance, leading to the formation of an inactive metabolite, stand in contrast to the more systemic exposure observed with nitazoxanide.[4] Rifaximin serves as a benchmark for a truly non-absorbable drug, and while this compound does exhibit some systemic absorption, its "soft drug" design effectively minimizes systemic exposure of the active compound.[1][3] This gut-restricted profile is a critical attribute for a drug intended for a pediatric population, offering the potential for a favorable safety profile by minimizing off-target effects. The experimental protocols provided offer a framework for the continued evaluation and comparison of gut-restricted therapeutic candidates.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.vt.edu [research.vt.edu]
- 12. bcm.edu [bcm.edu]
- 13. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Blood plasma level determination using an automated LC-MSn screening system and electronically stored calibrations exemplified for 22 drugs and two active metabolites often requested in emergency toxicology [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling EDI048
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling EDI048. As no specific Safety Data Sheet (SDS) is publicly available for this compound, these recommendations are based on best practices for handling potent investigational chemical compounds in a laboratory setting. A thorough risk assessment should be conducted before handling the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to potent investigational compounds like this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]
Operational Plan: Step-by-Step Handling Procedure
A clear and concise plan for handling and disposing of potent compounds is essential to prevent contamination and ensure environmental and personal safety.[1]
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure easy access to an eyewash station and safety shower.
-
Designate a specific area for handling this compound.[1]
-
Assemble all necessary equipment and PPE before starting work.[1]
-
Minimize the quantity of the compound to be handled.[1]
-
-
Handling :
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps : Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
Note: All disposal must be in accordance with local, state, and federal regulations.[3][4] For investigational drugs, high-temperature incineration is often the recommended disposal method.[1][5]
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
